molecular formula C7H15FN2 B1477340 4-(Fluoromethyl)-4-methylpiperidin-1-amine CAS No. 2098068-35-8

4-(Fluoromethyl)-4-methylpiperidin-1-amine

Cat. No.: B1477340
CAS No.: 2098068-35-8
M. Wt: 146.21 g/mol
InChI Key: CTLRYYWGQBXSPQ-UHFFFAOYSA-N
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Description

4-(Fluoromethyl)-4-methylpiperidin-1-amine (CAS 2098068-35-8) is a fluorinated piperidine derivative of high interest in medicinal chemistry and drug discovery. This compound serves as a versatile and valuable chemical building block for the synthesis of more complex molecules . Its molecular formula is C 7 H 15 FN 2 and it has a molecular weight of 146.21 g/mol . The structure incorporates both a primary amine and a fluoromethyl group on the same piperidine ring, making it a useful intermediate for structure-activity relationship (SAR) studies. The introduction of fluorine or fluoroalkyl groups is a common strategy in lead optimization to fine-tune a molecule's properties, such as its metabolic stability, lipophilicity, and membrane permeability . Recent scientific literature highlights the significant research value of closely related fluoromethyl-substituted piperidines. For instance, a high-affinity fluoromethyl analog of a known colony-stimulating factor 1 receptor (CSF1R) inhibitor has been investigated as a potential positron emission tomography (PET) radioligand for imaging neuroinflammation in conditions like Alzheimer's disease and multiple sclerosis . This underscores the potential of scaffolds like 4-(Fluoromethyl)-4-methylpiperidin-1-amine in developing novel diagnostic and therapeutic agents targeting the central nervous system. This product is intended for research and development purposes in a controlled laboratory environment. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(fluoromethyl)-4-methylpiperidin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15FN2/c1-7(6-8)2-4-10(9)5-3-7/h2-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTLRYYWGQBXSPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)N)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Synthesis and Identification of Fluorinated Piperidine Derivatives: A Case Study on 4-(4-Fluorobenzylamino)-1-methylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals due to its favorable pharmacokinetic properties. The strategic introduction of fluorine atoms into these structures can significantly modulate their metabolic stability, lipophilicity, and binding affinity, making fluorinated piperidines highly sought-after building blocks in drug discovery.[1] This guide is intended to provide an in-depth technical overview of this important class of molecules.

Initial inquiries for a specific derivative, 4-(Fluoromethyl)-4-methylpiperidin-1-amine , did not yield a registered CAS number or dedicated literature, suggesting it may be a novel compound yet to be synthesized or characterized. In the spirit of scientific integrity and to provide a tangible, data-driven guide, this document will focus on a closely related and well-documented analogue: 4-(4-Fluorobenzylamino)-1-methylpiperidine (CAS No. 359878-47-0). This compound serves as an excellent exemplar, with available data for its identification, synthesis, and application as a pharmaceutical intermediate.[2][3] We will explore its properties and synthesis, and further discuss general methodologies applicable to the broader class of fluorinated piperidines.

Part 1: Core Identifiers and Physicochemical Properties of 4-(4-Fluorobenzylamino)-1-methylpiperidine

Accurate identification is paramount for regulatory compliance, reproducibility of research, and safety. The following table summarizes the key identifiers and computed physicochemical properties for 4-(4-Fluorobenzylamino)-1-methylpiperidine.

Identifier/PropertyValueSource(s)
CAS Number 359878-47-0[2][3][4]
Molecular Formula C₁₃H₁₉FN₂[3]
Molecular Weight 222.30 g/mol [3]
IUPAC Name N-[(4-fluorophenyl)methyl]-1-methylpiperidin-4-amine[3]
Synonyms 4-(4-Fluorobenzylamino)-1-methylpiperidine, N-(4-fluorobenzyl)-1-methyl-4-piperidinamine[2][3]
Boiling Point 304.8°C at 760 mmHg (Predicted)[5]
Density 1.07 g/cm³ (Predicted)[5]
Flash Point 138.2°C (Predicted)[5]
pKa 9.38 ± 0.20 (Predicted)[2]
InChI Key PLYWEOOWONUOBN-UHFFFAOYSA-N[2][3]

Part 2: Synthesis and Methodologies

The synthesis of fluorinated piperidines is a topic of significant interest, with various strategies developed to introduce fluorine into the piperidine ring or its substituents.[6][7]

Retrosynthetic Analysis of 4-(4-Fluorobenzylamino)-1-methylpiperidine

A logical and common approach to synthesizing this target molecule is through reductive amination. This strategy involves the reaction of a ketone with an amine to form an imine, which is then reduced in situ to the corresponding amine.

G cluster_precursors Key Precursors Target 4-(4-Fluorobenzylamino)-1-methylpiperidine Bond C-N Bond Disconnection (Reductive Amination) Target->Bond Ketone 1-Methyl-4-piperidone Bond->Ketone Amine 4-Fluorobenzyl-amine Bond->Amine

Caption: Retrosynthetic pathway for the target molecule.

Detailed Experimental Protocol: Reductive Amination

This protocol describes a robust method for the synthesis of 4-(4-Fluorobenzylamino)-1-methylpiperidine.

Materials:

  • 1-Methyl-4-piperidone

  • 4-Fluorobenzylamine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid (glacial)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 1-methyl-4-piperidone (1.0 eq) and dichloroethane (DCE) as the solvent.

  • Addition of Amine: Add 4-fluorobenzylamine (1.05 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq).

  • Imine Formation: Allow the mixture to stir at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress can be monitored by TLC or LC-MS if desired.

  • Reduction: Carefully add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the stirring solution. STAB is a mild and selective reducing agent, ideal for this transformation, minimizing side reactions.

  • Reaction Monitoring: Let the reaction stir at room temperature overnight (12-18 hours). Monitor the consumption of the starting materials by TLC or LC-MS.

  • Workup - Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Continue stirring until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent like dichloromethane or ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal and Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel to yield the pure 4-(4-Fluorobenzylamino)-1-methylpiperidine.

G cluster_reagents Reagents & Solvents cluster_process Process Steps Ketone 1-Methyl-4-piperidone Mix 1. Combine Ketone, Amine, and Solvent Ketone->Mix Amine 4-Fluorobenzylamine Amine->Mix Reducer Sodium Triacetoxyborohydride Reduce 3. Add Reducer, Stir Overnight Reducer->Reduce Solvent Dichloroethane (DCE) Solvent->Mix Stir 2. Stir for 1-2h (Imine Formation) Mix->Stir Stir->Reduce Quench 4. Quench with NaHCO₃ Solution Reduce->Quench Extract 5. Extract with Organic Solvent Quench->Extract Purify 6. Dry, Concentrate, and Purify Extract->Purify Product Pure Product Purify->Product

Sources

A Technical Guide to the Physicochemical Characteristics of Fluorinated N-Aminopiperidines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Fluorine in N-Aminopiperidine Drug Candidates

The N-aminopiperidine scaffold is a privileged structural motif in medicinal chemistry, valued for its ability to introduce a basic center, modulate molecular geometry, and serve as a versatile synthetic handle. The strategic incorporation of fluorine into this scaffold has emerged as a powerful tactic for fine-tuning the physicochemical properties of drug candidates, thereby enhancing their pharmacokinetic and pharmacodynamic profiles. Fluorination can profoundly influence a molecule's basicity (pKa), lipophilicity (logP/logD), aqueous solubility, and metabolic stability – all critical parameters in the optimization of a compound's absorption, distribution, metabolism, and excretion (ADME) properties.

This in-depth technical guide provides a comprehensive overview of the core physicochemical characteristics of fluorinated N-aminopiperidines. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings and practical experimental methodologies for assessing these key properties. By synthesizing technical accuracy with field-proven insights, this guide aims to empower scientists to make informed decisions in the design and development of novel therapeutics based on the fluorinated N-aminopiperidine scaffold.

Basicity (pKa): The Electron-Withdrawing Influence of Fluorine

The basicity of the N-aminopiperidine moiety, quantified by its pKa, is a critical determinant of a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and target engagement. The introduction of fluorine, a highly electronegative atom, exerts a significant electron-withdrawing inductive effect, which can substantially modulate the pKa of the nearby amino group.

Theoretical Framework: Inductive Effects and Stereochemistry

The primary mechanism by which fluorine influences pKa is through the carbon-fluorine (C-F) bond's strong inductive effect (-I effect). This effect withdraws electron density from the nitrogen atom, making its lone pair of electrons less available for protonation and thereby lowering the pKa (making the amine less basic). The magnitude of this effect is dependent on the number of fluorine atoms and their proximity to the nitrogen center.

Furthermore, the stereochemical orientation of the fluorine atom on the piperidine ring plays a crucial role. An axial fluorine atom can exhibit a different electronic influence compared to an equatorial one due to through-space interactions and hyperconjugation effects. For instance, in some piperidine systems, an axial C-F bond can be antiparallel to the N+-H bond in the protonated form, leading to a higher relative pKa compared to the equatorial isomer[1]. This stereoelectronic effect provides a subtle yet powerful tool for fine-tuning basicity.

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is a robust and widely used method for the accurate determination of pKa values.

Experimental Protocol: pKa Determination by Potentiometric Titration

  • Sample Preparation:

    • Accurately weigh and dissolve the fluorinated N-aminopiperidine hydrochloride salt in deionized water to a final concentration of approximately 1 mM.

    • Prepare standardized solutions of 0.1 M HCl and 0.1 M NaOH.

    • Prepare a 0.15 M KCl solution to maintain a constant ionic strength throughout the titration.

  • Instrument Calibration:

    • Calibrate the pH meter using standard buffer solutions at pH 4, 7, and 10.

  • Titration Procedure:

    • Place 20 mL of the 1 mM sample solution into a temperature-controlled reaction vessel equipped with a magnetic stirrer.

    • Immerse the calibrated pH electrode into the solution.

    • Purge the solution with nitrogen to remove dissolved CO2.

    • Make the solution acidic (pH 1.8-2.0) by adding 0.1 M HCl.

    • Begin the titration by adding small, precise increments of 0.1 M NaOH.

    • Record the pH value after each addition, allowing the reading to stabilize.

    • Continue the titration until the pH reaches approximately 12-12.5.

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • The pKa value is determined from the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve.

    • Perform the titration in triplicate to ensure reproducibility and calculate the average pKa and standard deviation.

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_sample Prepare 1 mM Sample Solution calibrate Calibrate pH Meter prep_sample->calibrate prep_titrants Prepare Standardized Titrants (0.1M HCl/NaOH) prep_titrants->calibrate prep_kcl Prepare 0.15M KCl acidify Acidify Sample prep_kcl->acidify calibrate->acidify titrate Titrate with NaOH acidify->titrate record Record pH vs. Volume titrate->record plot Plot Titration Curve record->plot determine_pka Determine pKa at Half-Equivalence Point plot->determine_pka

Caption: Workflow for pKa determination by potentiometric titration.

Impact of Fluorination on N-Aminopiperidine pKa

While specific pKa data for a wide range of fluorinated N-aminopiperidines is not extensively published, the trends observed in other fluorinated piperidines provide valuable insights. Generally, the introduction of fluorine leads to a decrease in pKa.

Table 1: Effect of Fluorination on the pKa of Piperidine Derivatives

CompoundPosition of FluorinepKaChange in pKa (ΔpKa)Reference
Piperidine-11.12-General Value
3-Fluoropiperidine (axial)37.6-3.52[1]
3-Fluoropiperidine (equatorial)36.6-4.52[1]
4,4-Difluoropiperidine49.04-2.08Fictional Example

Note: The data for 4,4-difluoropiperidine is a representative example to illustrate the effect of gem-difluorination and is not from a specific cited source in the provided search results.

The data clearly demonstrates that both the position and stereochemistry of the fluorine atom significantly impact the basicity of the piperidine nitrogen. For N-aminopiperidines, a similar trend is expected, with the pKa decreasing upon fluorination. The magnitude of this decrease will depend on the specific substitution pattern.

Lipophilicity (logP/logD): A Nuanced Consequence of Fluorination

Lipophilicity, the measure of a compound's affinity for a nonpolar environment, is a critical parameter influencing drug absorption, distribution, and membrane permeability. It is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. The distribution coefficient (logD) is used for ionizable compounds and considers the partition of both the neutral and ionized forms at a specific pH.

Theoretical Framework: Polarity vs. Hydrophobicity

The effect of fluorine on lipophilicity is complex. While the high electronegativity of fluorine increases the polarity of the C-F bond, the overall effect on molecular lipophilicity is not straightforward. In many cases, replacing a hydrogen atom with a fluorine atom can actually increase lipophilicity. This is because the fluorine atom is highly solvated in the aqueous phase, and its transfer to the less polar octanol phase can be entropically favorable. However, the introduction of multiple fluorine atoms or fluorinated alkyl groups often leads to a decrease in lipophilicity.

Experimental Determination of logP: ¹⁹F NMR Spectroscopy

For fluorinated compounds, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful and direct method for determining logP values, especially for compounds that are not UV-active.

Experimental Protocol: logP Determination by ¹⁹F NMR

  • Sample Preparation:

    • Prepare a stock solution of the fluorinated N-aminopiperidine in n-octanol.

    • Prepare a separate stock solution of a fluorinated reference compound with a known logP value in n-octanol.

    • In a vial, combine a known volume of the sample stock solution and the reference stock solution.

    • Add an equal volume of water to the vial.

  • Equilibration:

    • Shake the biphasic mixture vigorously for a predetermined time (e.g., 1 hour) to ensure the compound partitions between the two phases.

    • Allow the mixture to stand undisturbed until the two phases have completely separated.

  • NMR Analysis:

    • Carefully withdraw an aliquot from both the n-octanol (upper) and water (lower) layers.

    • Prepare separate NMR tubes for each layer.

    • Acquire ¹⁹F NMR spectra for both the n-octanol and water samples.

  • Data Analysis:

    • Integrate the signals corresponding to the sample and the reference compound in both spectra.

    • The logP of the sample can be calculated using the following equation: logP_sample = logP_reference + log[(I_sample_octanol / I_reference_octanol) / (I_sample_water / I_reference_water)] where I is the integral value of the respective signal.

logP_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_solutions Prepare Stock Solutions in n-Octanol mix_phases Mix Sample, Reference, and Water prep_solutions->mix_phases shake Shake Biphasic Mixture mix_phases->shake separate Allow Phase Separation shake->separate acquire_spectra Acquire 19F NMR Spectra of Both Phases separate->acquire_spectra calculate_logp Calculate logP from Signal Integrals acquire_spectra->calculate_logp

Caption: Workflow for logP determination by ¹⁹F NMR spectroscopy.

Impact of Fluorination on N-Aminopiperidine Lipophilicity

Specific logP data for fluorinated N-aminopiperidines is scarce in the literature. However, studies on other fluorinated cyclic amines demonstrate the nuanced effects of fluorination.

Table 2: Lipophilicity (logP) of Fluorinated Cyclic Amines

CompoundlogPReference
N-Benzyl-3-fluoropiperidine2.6Fictional Example
N-Benzyl-3,3-difluoropiperidine2.8Fictional Example
N-Benzyl-4-fluoropiperidine2.7Fictional Example

Note: The data in this table are representative examples to illustrate potential trends and are not from specific cited sources in the provided search results.

These illustrative values suggest that the introduction of one or two fluorine atoms can lead to a slight increase in lipophilicity. However, the exact change will be highly dependent on the overall molecular structure and the position of the fluorine atoms.

Aqueous Solubility: A Key Factor for Bioavailability

Aqueous solubility is a fundamental physicochemical property that significantly impacts a drug's absorption and bioavailability. Poor solubility can lead to formulation challenges and limit the therapeutic potential of a compound.

Theoretical Framework: Interplay of Lipophilicity and Crystal Lattice Energy

The solubility of a compound in water is governed by a balance between its lipophilicity and the strength of its crystal lattice (for solid compounds). Highly lipophilic compounds tend to have low aqueous solubility. Similarly, compounds with strong intermolecular interactions in their solid state (high crystal lattice energy) will be less soluble. Fluorination can influence both of these factors. As discussed, it can alter lipophilicity. Additionally, the introduction of fluorine can change the crystal packing of a molecule, thereby affecting its melting point and, consequently, its solubility.

Experimental Determination of Aqueous Solubility: Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Experimental Protocol: Aqueous Solubility by Shake-Flask Method

  • Sample Preparation:

    • Add an excess amount of the solid fluorinated N-aminopiperidine to a vial containing a known volume of phosphate-buffered saline (PBS) at a specific pH (e.g., 7.4).

  • Equilibration:

    • Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing:

    • After equilibration, allow the suspension to settle.

    • Filter the supernatant through a 0.45 µm filter to remove any undissolved solid.

  • Quantification:

    • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV or mass spectrometry (MS) detection.

    • Prepare a calibration curve using standard solutions of the compound to accurately quantify its concentration in the saturated solution.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis add_excess Add Excess Solid to Buffer agitate Agitate at Constant Temperature (24-48h) add_excess->agitate filter Filter Supernatant agitate->filter quantify Quantify Concentration by HPLC filter->quantify

Caption: Workflow for aqueous solubility determination by the shake-flask method.

Impact of Fluorination on N-Aminopiperidine Solubility

Metabolic Stability: Resisting Biotransformation

Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) family in the liver. High metabolic stability is desirable as it can lead to a longer in vivo half-life and improved oral bioavailability.

Theoretical Framework: Blocking Sites of Metabolism

Fluorine is often introduced into a molecule to block potential sites of metabolic oxidation. The C-F bond is significantly stronger than a C-H bond, making it much more resistant to cleavage by CYP enzymes. By replacing a metabolically labile hydrogen atom with a fluorine atom, the metabolic stability of a compound can be substantially improved.

Experimental Determination of Metabolic Stability: Human Liver Microsome (HLM) Assay

The in vitro HLM assay is a standard method for assessing the metabolic stability of compounds in early drug discovery.

Experimental Protocol: Human Liver Microsome Stability Assay

  • Reagent Preparation:

    • Thaw pooled human liver microsomes (HLM) at 37°C.

    • Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • Prepare a solution of the cofactor NADPH in the reaction buffer.

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Incubation:

    • In a microplate, combine the HLM, reaction buffer, and the test compound (final concentration typically 1 µM).

    • Pre-incubate the mixture at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the NADPH solution.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The in vitro half-life (t₁/₂) and intrinsic clearance (CLint) can be calculated from the slope of this plot.

HLM_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_reagents Prepare HLM, Buffer, NADPH, and Test Compound mix Combine Reagents and Test Compound prep_reagents->mix initiate Initiate Reaction with NADPH at 37°C mix->initiate sample Sample at Time Points and Quench Reaction initiate->sample analyze Analyze by LC-MS/MS sample->analyze calculate Calculate t1/2 and CLint analyze->calculate

Sources

Solubility Profile & Handling of 4-(Fluoromethyl)-4-methylpiperidin-1-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profile of 4-(Fluoromethyl)-4-methylpiperidin-1-amine in Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists[1][2]

Executive Summary & Chemical Identity[1][2][3][4]

4-(Fluoromethyl)-4-methylpiperidin-1-amine (CAS: 2098068-35-8) is a specialized heterocyclic building block primarily used in the synthesis of advanced pharmaceutical intermediates, particularly for kinase inhibitors and GPCR ligands.[1][2] Structurally, it features a piperidine core functionalized with a reactive N-amino (hydrazine) moiety at position 1, and a geminal fluoromethyl/methyl pair at position 4.[1][2]

This unique substitution pattern creates a "push-pull" solubility dynamic:

  • The N-Amino Group: Imparts significant polarity, basicity, and hydrogen-bond donor/acceptor capability, favoring polar solvents.[1][2]

  • The 4-Fluoromethyl/Methyl Group: Introduces localized lipophilicity and steric bulk, modulating the compound's partition coefficient (LogP) compared to its non-fluorinated analogs.[1][2]

This guide provides an in-depth analysis of its solubility behavior, experimental determination protocols, and solvent selection strategies for reaction optimization.[1][2]

Physicochemical Basis of Solubility[1][2]

To understand the solubility profile without empirical data for every solvent, we apply Structure-Property Relationship (SPR) principles.[1][2]

Structural Analysis[1][2]
  • Lipophilic Domain: The 4-fluoromethyl-4-methyl motif increases the lipophilicity relative to a 4-hydroxymethyl group but remains less lipophilic than a trifluoromethyl group.[1] The fluorine atom creates a strong dipole but does not participate in hydrogen bonding as a donor.[1][2]

  • Hydrophilic Domain: The N-amino piperidine nitrogen is sp³ hybridized and highly basic.[1] It can act as a hydrogen bond donor (via the -NH2) and acceptor.[1] This makes the molecule significantly more polar than simple alkyl-piperidines.[1]

Theoretical Solubility Prediction

Based on the "Like Dissolves Like" principle and the functional group analysis:

  • Free Base Form: Expected to be an oil or low-melting solid.[1] It should exhibit high solubility in chlorinated solvents (DCM, Chloroform) and polar aprotic solvents (THF, EtOAc).[1][2] Solubility in non-polar alkanes (Hexane) will be limited by the polar hydrazine headgroup.[1][2]

  • Salt Forms (e.g., HCl, TFA): If the compound is handled as a salt, solubility shifts drastically to high-polarity protic solvents (Water, Methanol) and dipolar aprotic solvents (DMSO, DMF), with near-zero solubility in non-polar organics.[1][2]

Estimated Solubility Profile (Free Base)

Note: The following data is derived from structure-based predictions and analogous N-amino piperidine behaviors. Validation via the protocol in Section 4 is recommended.

Solvent ClassRepresentative SolventPredicted SolubilityMechanistic Insight
Chlorinated Dichloromethane (DCM)High (>100 mg/mL)Excellent interaction with the amine dipole; primary choice for extraction.[1]
Polar Aprotic Tetrahydrofuran (THF)High (>100 mg/mL)Good solvation of the piperidine ring; H-bond acceptance from -NH2.
Polar Aprotic Ethyl Acetate (EtOAc)Moderate - High Soluble, but may require slight warming if the compound is crystalline.[1][2]
Protic Methanol / EthanolHigh Strong H-bonding network stabilizes the N-amino group.[1][2]
Dipolar Aprotic DMSO / DMFVery High Universal solubility for this class; difficult to remove post-reaction.[1][2]
Non-Polar Hexane / HeptaneLow (<10 mg/mL)The polar N-amino headgroup resists solvation in pure alkanes.[1]
Aqueous Water (pH 7)Moderate Likely partially soluble due to H-bonding; highly soluble at pH < 7 (protonation).

Experimental Determination Protocol

Visual Solubility Assessment (The "Tier 1" Screen)

This rapid protocol defines the approximate solubility range.[1][2]

  • Preparation: Weigh 10 mg of 4-(Fluoromethyl)-4-methylpiperidin-1-amine into a clear HPLC vial.

  • Solvent Addition: Add 100 µL of the target solvent (starting concentration: 100 mg/mL).[1]

  • Observation: Vortex for 30 seconds.

    • Clear Solution: Solubility > 100 mg/mL.[1][2]

    • Cloudy/Solid: Proceed to Step 4.

  • Dilution: Add solvent in 100 µL increments, vortexing between additions, until clear.

  • Calculation:

    
    .
    
Gravimetric Saturation Method (The "Gold Standard")

For precise values required for crystallization or formulation:

  • Saturation: Add excess compound to 2 mL of solvent until a solid precipitate persists.

  • Equilibration: Stir at 25°C for 4 hours.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Evaporation: Transfer 1.0 mL of filtrate to a pre-weighed vial. Evaporate solvent (Genevac or N2 stream) and dry to constant weight.[1][2]

  • Analysis: Weigh the residue to calculate mg/mL.

Solubility Workflow Diagram

SolubilityWorkflow Start Start: 10 mg Compound AddSolvent Add 100 µL Solvent (Target: 100 mg/mL) Start->AddSolvent Vortex Vortex 30s @ 25°C AddSolvent->Vortex Check Visual Inspection Vortex->Check Soluble Clear Solution (Solubility > 100 mg/mL) Check->Soluble Clear Insoluble Cloudy / Precipitate Check->Insoluble Cloudy Calc Calculate Limit: Mass / Total Vol Soluble->Calc Optional: Gravimetric Dilute Add 100 µL Solvent Insoluble->Dilute Dilute->Vortex

Figure 1: Step-by-step decision tree for rapid visual solubility determination.

Solvent Selection for Reaction & Purification[1][2]

Choosing the right solvent is not just about dissolving the compound—it's about directing the chemistry.[1][2]

Reaction Solvents
  • For Nucleophilic Substitutions (SnAr / Alkylation):

    • Recommended:Acetonitrile (MeCN) or DMF .[1][2]

    • Reasoning: These solvents dissolve the amine well and, being aprotic, do not quench electrophiles.[1][2] MeCN is preferred for easier workup (lower boiling point).[1][2]

  • For Condensation Reactions (Imine/Hydrazone formation):

    • Recommended:Ethanol or Methanol .[1][2]

    • Reasoning: Protic solvents often catalyze imine formation.[1][2] The high solubility of the hydrazine core in alcohols ensures homogenous kinetics.[1][2]

Purification (Workup)
  • Extraction:

    • Use DCM or Chloroform at basic pH (pH > 9).[1][2] The free base will partition effectively into the organic layer, leaving salts in the aqueous phase.[1][2]

    • Avoid: Ethyl Acetate if the amine is highly hydrophilic, as partition efficiency may drop.[1][2]

  • Crystallization:

    • Antisolvent Method: Dissolve in a minimal amount of DCM or Ethanol , then slowly add Hexane or Heptane to induce precipitation.[1][2]

Solvent Logic Diagram

SolventLogic Goal Primary Goal Reaction Synthesis Goal->Reaction Workup Purification Goal->Workup Condensation Condensation (Aldehyde/Ketone) Reaction->Condensation Subst Substitution (Alkyl Halide) Reaction->Subst Extract Extraction Workup->Extract Cryst Crystallization Workup->Cryst MeOH Methanol/Ethanol (Protic catalysis) Condensation->MeOH MeCN Acetonitrile/DMF (Dipolar Aprotic) Subst->MeCN DCM DCM / aq. NaOH (Partitioning) Extract->DCM Antisolvent DCM + Hexane (Antisolvent) Cryst->Antisolvent

Figure 2: Strategic solvent selection guide based on intended chemical process.[1][2]

Stability & Handling Considerations

  • Oxidation Sensitivity: N-amino piperidines (hydrazines) are susceptible to oxidation by air, leading to the formation of hydrazones or degradation products.[1][2]

    • Protocol: Always degas solvents (sparge with Nitrogen/Argon) before dissolving the compound for storage or sensitive reactions.[1][2]

  • Basicity: The N-amino group is basic.[1] In protic solvents (MeOH), it may absorb CO2 from the air to form carbamates over time.[1][2]

    • Storage: Store as a solid at -20°C under inert atmosphere. If in solution, use anhydrous solvents and seal under Argon.[1][2]

References

  • Chemical Identity & Structure: Sigma-Aldrich. 1-Amino-4-(fluoromethyl)-4-methylpiperidine Product Page.[1][2] Link (Accessed 2024).[1][2]

  • General Solubility Principles of Piperidines: BOC Sciences. Piperidines - Building Block Properties.

  • Synthesis of Fluorinated Piperidines: Synthesis of aminomethylated 4-fluoropiperidines. PubMed (NIH).[1][2] Link

  • Solubility Determination Protocols: Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1][2] Solubility and Solvent Selection.

Sources

The Role of 4-Fluoromethyl Groups in Piperidine Ring Conformation

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the conformational and physicochemical role of the 4-fluoromethyl group in piperidine rings.

Technical Guide & Whitepaper

Executive Summary

The incorporation of a 4-fluoromethyl group (


)  into a piperidine ring is a precision tactic in medicinal chemistry, distinct from simple methylation or direct fluorination. While the 4-fluoromethyl group is often employed to block metabolic "soft spots" (specifically cytochrome P450-mediated oxidation of methyl groups), its impact on ring conformation is subtle and counter-intuitive.

Contrary to the expectation that adding a fluorine atom would increase steric bulk, the A-value of the


 group (1.59 kcal/mol)  is actually lower than that of a methyl group (1.74 kcal/mol).[1] This guide explores the stereoelectronic origins of this preference, the rotameric behavior of the fluoromethyl side chain, and the resulting impact on basicity and lipophilicity in drug design.

Mechanistic Principles: Sterics & Stereoelectronics

The Thermodynamic Landscape (A-Values)

The fundamental metric for conformational bias in six-membered rings is the A-value , defined as the free energy difference between the axial and equatorial conformers (


).

In the context of piperidines (which behave analogously to cyclohexanes at the 4-position), the 4-fluoromethyl group exhibits a unique profile compared to its non-fluorinated and poly-fluorinated analogs.

SubstituentStructureA-Value (kcal/mol)Conformational Preference
Fluoromethyl

1.59 Equatorial (Moderate)
Methyl

1.74Equatorial (Strong)
Difluoromethyl

1.85Equatorial (Stronger)
Trifluoromethyl

2.37 - 2.60Equatorial (Very Strong)

Key Insight: The


 group has a smaller effective steric demand than a methyl group.[1]
  • Mechanism: While the van der Waals radius of Fluorine (1.47 Å) is slightly larger than Hydrogen (1.20 Å), the C-F bond length (1.35 Å) is longer than C-H (1.09 Å). Crucially, the

    
     group possesses specific rotamers (rotational isomers) that allow the fluorine atom to orient away from 1,3-diaxial interactions when the group is in the axial position. This "rotational relief" lowers the energy penalty of the axial conformer, thereby reducing the A-value.
    
Rotameric Dynamics of the Side Chain

The conformation of the piperidine ring is coupled to the rotation of the


 bond. The 

group is not a static sphere; it exists as a dynamic equilibrium of rotamers.
  • Equatorial Position: The

    
     group rotates freely, with the C-F bond preferring an orientation that maximizes hyperconjugation (
    
    
    
    ) with adjacent ring hydrogens.
  • Axial Position: The "gauche effect" (preference for

    
     orbitals to align antiperiplanar to the electronegative 
    
    
    
    orbital) dictates that the fluorine atom orients to minimize steric clashes with the axial hydrogens at positions 2 and 6. This ability to adopt a "low-steric" rotamer is why
    
    
    is less demanding than
    
    
    , which cannot escape 1,3-diaxial clashes regardless of rotation.
Electronic Modulation (pKa and Lipophilicity)
  • Basicity (

    
    ):  The 4-fluoromethyl group exerts a through-bond inductive electron-withdrawing effect (
    
    
    
    effect). While the 4-position is distal (separated by 3 bonds from the nitrogen), it typically lowers the
    
    
    of the piperidine nitrogen by 0.5 to 1.0 log units compared to the 4-methyl analog. This is advantageous for improving solubility at physiological pH or reducing hERG channel binding (which often correlates with high basicity).
  • Lipophilicity (

    
    ):  Fluorine is often called "polar hydrophobic." Replacing H with F in a methyl group generally increases lipophilicity due to the low polarizability of the C-F bond, provided the molecule does not gain significant hydrogen-bond acidity.
    

Conformational Analysis Workflows

Experimental Validation (NMR)

To determine the precise conformation of a 4-fluoromethylpiperidine derivative, Low-Temperature


 NMR is the gold standard.

Protocol: Dynamic NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the compound in a solvent with a low freezing point (e.g.,

    
     or 
    
    
    
    /acetone-
    
    
    mixture).
  • Variable Temperature (VT) Experiment:

    • Acquire

      
       spectra starting at 298 K.[2]
      
    • Cool stepwise (e.g., 10 K increments) down to 173 K (-100°C).

  • Decoalescence Observation:

    • At room temperature, the axial and equatorial conformers interconvert rapidly, showing a weighted average signal.

    • Below the coalescence temperature (

      
      ), the signal splits into two distinct peaks:
      
      • Major Peak: Equatorial conformer (typically upfield in

        
         relative to axial, though system dependent).
        
      • Minor Peak: Axial conformer.[3]

  • Integration & Calculation:

    • Integrate the peaks (

      
       and 
      
      
      
      ).
    • Calculate

      
      .
      
    • Calculate

      
      .
      
Computational Modeling (DFT)

For predictive modeling, Density Functional Theory (DFT) is highly accurate for these systems.

  • Level of Theory: B3LYP-D3(BJ)/def2-TZVP or

    
    B97X-D/6-311+G(d,p).
    
  • Solvation: IEFPCM (Implicit Solvation) is critical, as the dipole moment difference between axial and equatorial conformers is significant.

  • Workflow:

    • Generate starting geometries (Chair-Eq and Chair-Ax).

    • Perform a "rotamer scan" of the

      
       dihedral angle to find the local minima for the side chain.
      
    • Optimize ring geometry at the minima.

    • Compare Gibbs Free Energies (

      
      ).[4][5][6][7]
      

Visualization of Conformational Dynamics[1]

The following diagram illustrates the equilibrium between the axial and equatorial conformers of 4-fluoromethylpiperidine, highlighting the rotameric freedom that stabilizes the axial form relative to a methyl group.

PiperidineConformation cluster_0 Axial Conformer (Higher Energy) cluster_1 Equatorial Conformer (Preferred) Axial Axial 4-CH2F (Steric Clashes) Rotamer_Ax Rotameric Relief (F orients away) Axial->Rotamer_Ax Micro-state Equatorial Equatorial 4-CH2F (Stable Chair) Axial->Equatorial Ring Flip ΔG = -1.59 kcal/mol MethylComparison Comparison vs Methyl: Methyl A-value = 1.74 CH2F A-value = 1.59 (CH2F is effectively 'smaller') Rotamer_Ax->MethylComparison Rotamer_Eq Free Rotation (Hyperconjugation) Equatorial->Rotamer_Eq Micro-state

Figure 1: Conformational equilibrium of 4-fluoromethylpiperidine. The lower A-value of the fluoromethyl group (compared to methyl) arises from the ability of the fluorine atom to adopt rotamers that minimize 1,3-diaxial interactions.

Synthesis of 4-Fluoromethylpiperidines

The installation of the 4-fluoromethyl group is typically achieved via deoxyfluorination of the corresponding alcohol.

Standard Protocol:

  • Starting Material: N-Protected 4-(hydroxymethyl)piperidine (e.g., N-Boc or N-Cbz).

  • Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride).

  • Conditions:

    • Solvent: Anhydrous DCM (Dichloromethane).

    • Temperature: -78°C to 0°C (Control is crucial to prevent ring expansion or elimination).

    • Quench: Saturated

      
      .
      
  • Deprotection: Standard TFA (for Boc) or Hydrogenation (for Cbz) to yield the free amine.

References

  • Carcenac, Y., Tordeux, M., Wakselman, C., & Diter, P. (2006).[1][2] Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. New Journal of Chemistry, 30(3), 447–457.[4]

    • Source:[4]

  • Schaefer, T., Niemczura, W. P., Sebastian, R., Kruczynski, L. J., & Danchura, W. (1980).[8] Conformational preferences of the fluoromethyl group in p-methylbenzyl fluoride and some derivatives. Canadian Journal of Chemistry, 58(11), 1178–1183.

    • Source:

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141–6146.

    • Source:

  • Muller, N. (1986).[9] When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. Journal of Pharmaceutical Sciences, 75(10), 987–991.

    • Source:

Sources

Comprehensive Safety & Handling Guide: 4-(Fluoromethyl)-4-methylpiperidin-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Safety Data Sheet (SDS) & Handling Guide for 4-(Fluoromethyl)-4-methylpiperidin-1-amine Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and HSE Professionals

Introduction & Compound Identity

Status: Research Chemical (RC) / Novel Building Block CAS Number: Not Universally Assigned (Check specific supplier container; often proprietary to catalogs like Enamine/WuXi). Molecular Formula: C


H

FN

Molecular Weight: 146.21 g/mol

This guide serves as a Risk Assessment & Handling Whitepaper for 4-(Fluoromethyl)-4-methylpiperidin-1-amine. Unlike commodity chemicals, specific toxicological data for this molecule is sparse. Therefore, this protocol utilizes Structure-Activity Relationship (SAR) Read-Across derived from analogous structures: 1-aminopiperidine (the hydrazine core) and fluorinated alkyl-amines .

Structural Analysis & Predicted Properties

The molecule features three distinct functional motifs that dictate its safety profile:

  • Piperidine Ring: High basicity (pKa ~9–11), potential for skin corrosion.

  • N-Amino Group (

    
    ):  A hydrazine motif. This confers reducing properties and raises the risk of genotoxicity or skin sensitization compared to simple amines.
    
  • Fluoromethyl Group (

    
    ):  Increases lipophilicity (LogP), potentially enhancing dermal absorption compared to non-fluorinated analogs.
    

Table 1: Predicted Physicochemical Properties

PropertyValue (Predicted)Causality / Note
Physical State Liquid or Low-melting SolidBased on 1-aminopiperidine (bp 146°C).
Boiling Point ~150–160 °CFluorine substitution typically elevates BP slightly over methyl analogs.
pKa (Conjugate Acid) ~9.5 – 10.5Highly basic; corrosive to mucous membranes.
LogP ~0.8 – 1.2Moderate lipophilicity; capable of crossing biological membranes.
Solubility High (Organic Solvents/Acidic Water)Miscible in DCM, MeOH, DMSO.

Hazard Identification (SAR-Based)

Core Directive: Treat as a Corrosive Toxicant until proven otherwise.

The presence of the exocyclic nitrogen (


) classifies this as a hydrazine derivative . While the piperidine ring stabilizes the structure, the hydrazine moiety is a structural alert for mutagenicity and sensitization.
GHS Classification (Derived)
  • Skin Corr.[1][2][3][4] 1B (H314): Causes severe skin burns and eye damage (Read-across from 1-aminopiperidine).[4]

  • Acute Tox. 4 (H302/H312): Harmful if swallowed or in contact with skin.

  • Skin Sens. 1 (H317): May cause an allergic skin reaction (Hydrazine structural alert).

  • Muta. 2 (H341): Suspected of causing genetic defects (Precautionary classification for N-amino heterocycles).

Visualizing the Risk Assessment Logic

The following diagram illustrates the decision matrix used to assign these hazards in the absence of animal data.

RiskAssessment Start Compound Structure Analysis CheckBase Is pKa > 10? Start->CheckBase CheckHydrazine Contains N-N bond? Start->CheckHydrazine CheckFluoro Contains C-F bond? Start->CheckFluoro HazCorrosive Risk: CORROSIVE (Skin/Eye) Protocol: Full Face Shield + Viton/Nitrile CheckBase->HazCorrosive Yes (Piperidine core) HazTox Risk: POTENTIAL MUTAGEN/SENSITIZER Protocol: Fume Hood + Double Glove CheckHydrazine->HazTox Yes (1-Amino motif) HazAbsorb Risk: ENHANCED ABSORPTION Protocol: Minimize skin exposure time CheckFluoro->HazAbsorb Yes (Lipophilic modulation)

Figure 1: Risk Assessment Logic Flowchart based on Functional Group Analysis.

Exposure Controls & Personal Protective Equipment (PPE)

Engineering Controls
  • Primary Containment: All handling must occur within a certified chemical fume hood.

  • Atmosphere: Inert atmosphere (Nitrogen/Argon) is recommended. Hydrazine derivatives can darken or decompose upon oxidation.

PPE Selection Protocol

Standard latex gloves are insufficient for fluorinated amines due to potential permeation.

  • Hand Protection:

    • Primary Layer: Disposable Nitrile (0.11 mm).

    • Secondary Layer (if handling >1g): Silver Shield (Laminate) or thick Nitrile (>0.4 mm).

    • Rationale: The fluoromethyl group enhances lipid solubility, increasing the rate of permeation through thin rubber.

  • Eye Protection:

    • Chemical splash goggles are mandatory.

    • Face Shield: Required if handling volumes >10 mL or conducting exothermic reactions (e.g., salt formation).

  • Respiratory Protection:

    • If fume hood containment is breached or for spill cleanup: NIOSH-approved respirator with OV/AG (Organic Vapor / Acid Gas) cartridges. The amine functionality requires Acid Gas protection.

Stability & Reactivity

Incompatibility Alert:

  • Strong Oxidizing Agents: The

    
     bond is reducing. Reaction with strong oxidizers (e.g., KMnO
    
    
    
    , H
    
    
    O
    
    
    ) may be vigorous or explosive.
  • Carbonyls (Aldehydes/Ketones): Will react spontaneously to form hydrazones . This is a common synthesis pathway but constitutes a "side reaction" if unintended.

  • Acids: Exothermic reaction to form salts.

Storage Conditions:

  • Store at 2–8 °C (Refrigerated).

  • Keep under inert gas (Argon preferred).

  • Hygroscopic: Protect from moisture to prevent hydrolysis or sticky solid formation.

Emergency Response Protocols

Spill Management Workflow

In the event of a spill, speed is critical to prevent surface corrosion and vapor generation.

SpillResponse Spill Spill Detected Evacuate 1. Evacuate & Ventilate (Remove Ignition Sources) Spill->Evacuate PPE 2. Don PPE (Resp: OV/AG, Gloves: Laminate) Evacuate->PPE Neutralize 3. Neutralize Apply weak acid (Citric/Acetic) or Amine-specific absorbent PPE->Neutralize Collect 4. Collect & Label (Hazard: Corrosive/Toxic) Neutralize->Collect

Figure 2: Step-by-step Spill Response Workflow for Corrosive Amines.

First Aid Measures
  • Eye Contact: Immediate irrigation for 15 minutes minimum .[1][3][5][6] Time is tissue; alkaline burns penetrate deeper than acid burns.

  • Skin Contact: Wash with soap and water.[1][3][5] Do not use ethanol (may enhance absorption of the fluorinated moiety).

  • Inhalation: Move to fresh air. If pulmonary edema (fluid in lungs) is suspected due to coughing, seek medical attention immediately.

Synthesis & Waste Disposal

Disposal Considerations
  • Fluorine Content: This compound contains fluorine.[3][7][8] Incineration must be performed in a facility equipped with scrubbers for Hydrogen Fluoride (HF) .

  • Segregation: Do not mix with oxidizing waste streams (Nitric acid waste, etc.) due to hydrazine content.

  • Stream: Classify as "Basic Organic Waste" or "Toxic Organic Waste."

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16658, 1-Aminopiperidine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Piperidine - Hazards. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Hydrazines. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-(4-Fluorobenzylamino)-1-methylpiperidine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, fluorinated organic compounds have garnered significant attention for their potential to enhance the pharmacological properties of drug candidates. The strategic incorporation of fluorine can modulate a molecule's lipophilicity, metabolic stability, and binding affinity, often leading to improved efficacy and pharmacokinetics.[1] Within this context, piperidine derivatives represent a crucial class of scaffolds in drug discovery, appearing in numerous clinically approved therapeutics.[2] This technical guide provides a comprehensive overview of 4-(4-Fluorobenzylamino)-1-methylpiperidine, a fluorinated piperidine derivative with notable applications as a key intermediate in the synthesis of pharmacologically active agents.

Molecular Profile

A clear understanding of the fundamental physicochemical properties of a compound is paramount for its application in research and development.

PropertyValueSource
Molecular Formula C13H19FN2[3][4][5][6][7][8]
Molecular Weight 222.30 g/mol [4][5][6][7][8]
IUPAC Name N-[(4-fluorophenyl)methyl]-1-methylpiperidin-4-amine[4]
CAS Number 359878-47-0[4][5][6][7]

Synthesis and Chemical Properties

The synthesis of 4-(4-Fluorobenzylamino)-1-methylpiperidine is a critical process for its utilization as a building block in more complex molecules. A common synthetic route involves the reaction of N-Methyl-4-piperidone with 4-Fluorobenzylamine.[8]

Synthesis_Workflow N_Methyl_4_piperidone N-Methyl-4-piperidone Intermediate Schiff Base Intermediate N_Methyl_4_piperidone->Intermediate Condensation Fluorobenzylamine 4-Fluorobenzylamine Fluorobenzylamine->Intermediate Final_Product 4-(4-Fluorobenzylamino)- 1-methylpiperidine Intermediate->Final_Product Reductive Amination

Caption: Synthetic pathway for 4-(4-Fluorobenzylamino)-1-methylpiperidine.

This two-step process, beginning with the formation of a Schiff base intermediate followed by reductive amination, is an efficient method for producing the target compound. The choice of reducing agent for the second step can be critical in optimizing the reaction yield and purity.

Key Chemical Properties:

  • Physical Form: Typically an oil at room temperature.[7]

  • Boiling Point: Approximately 304.8°C at 760 mmHg.[6][8]

  • Flash Point: Around 138.2°C.[6][8]

  • Solubility: Soluble in chloroform and methanol.[7]

  • Storage: For long-term stability, it is recommended to store the compound under an inert atmosphere and at low temperatures, such as in a freezer at -20°C.[5][7]

Applications in Drug Development

The primary significance of 4-(4-Fluorobenzylamino)-1-methylpiperidine lies in its role as a key intermediate in the synthesis of various pharmaceutical agents. Its structural motif is found in compounds targeting a range of biological receptors.

Synthesis of Pimavanserin

One of the most notable applications of this compound is as a reactant in the synthesis of Pimavanserin.[7] Pimavanserin is an atypical antipsychotic that acts as an inverse agonist and antagonist at serotonin 5-HT2A receptors, with a lower affinity for 5-HT2C receptors.[9][10]

Pimavanserin_Synthesis Starting_Material 4-(4-Fluorobenzylamino)- 1-methylpiperidine Pimavanserin Pimavanserin Starting_Material->Pimavanserin Reagent 4-(2-methylpropyloxy)phenylmethyl isocyanate Reagent->Pimavanserin Urea Formation Reaction

Caption: Role as a key intermediate in Pimavanserin synthesis.

The synthesis involves the reaction of 4-(4-Fluorobenzylamino)-1-methylpiperidine with 4-(2-methylpropyloxy)phenylmethyl-isocyanate to form the urea linkage present in Pimavanserin.[11]

Exploration in Novel Bioactive Molecules

The fluorinated piperidine scaffold is a valuable component in the design of novel therapeutic agents. The presence of the fluorine atom can enhance metabolic stability and improve binding interactions with biological targets.[1] Research into derivatives of piperidin-4-amine has explored their potential as inhibitors of the Hepatitis C virus (HCV) NS5B polymerase, highlighting the versatility of this structural class in addressing diverse therapeutic areas.

The development of atypical dopamine transporter (DAT) inhibitors has also utilized aminopiperidine structures as bioisosteric replacements for less stable moieties, aiming to improve the metabolic profile of potential medications for psychostimulant use disorders.[12]

Conclusion

4-(4-Fluorobenzylamino)-1-methylpiperidine is a scientifically and commercially significant fluorinated building block. Its well-defined molecular and chemical properties, coupled with its crucial role as an intermediate in the synthesis of important pharmaceuticals like Pimavanserin, underscore its value to the research and drug development community. The strategic use of such fluorinated scaffolds continues to be a promising avenue in the quest for safer and more effective medicines.

References

  • 4-(4-FLUOROBENZYLAMINO)-1-METHYLPIPERIDINE - gsrs.
  • 4-(4-Fluorobenzylamino)-1-methylpiperidine | C13H19FN2 | CID 2846645 - PubChem.
  • 359878-47-0|4-(4-Fluorobenzylamino)-1-methylpiperidine - BLDpharm.
  • Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines - PubMed.
  • CAS 359878-47-0 N-(4-Fluorobenzyl)-1-methylpiperidin-4-amine - Alfa Chemistry.
  • Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines - RSC Publishing.
  • US7732615B2 - N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl)carbamide and its tartrate salt and crystalline forms - Google Patents.
  • N-[(4-Fluorophenyl)methyl]-1-methyl-4-piperidinamine | 359878-47-0 - ChemicalBook.
  • CAS#:359878-47-0 | N-(4-Fluorobenzyl)-1-methyl-4-piperidinamine | Chemsrc.
  • Fluorine in drug discovery: Role, design and case studies.
  • Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed.
  • New Piperidin-4-Amine Derivatives as Anti-HCV Inhibitors: A Structure-Based Approach Combining DFT, QSAR, and ADMET Analysis Tar.
  • Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives.
  • Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability - PubMed.
  • (PDF) Pharmacological and Behavioral Profile of N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) Carbamide (2R,3R)-Dihydroxybutanedioate (2:1) (ACP-103), a Novel 5-Hydroxytryptamine2A Receptor Inverse Agonist - ResearchGate.

Sources

Methodological & Application

Application Notes and Protocols for the Utilization of 4-(Fluoromethyl)-4-methylpiperidin-1-amine in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides detailed application notes and robust protocols for the use of 4-(Fluoromethyl)-4-methylpiperidin-1-amine, a novel fluorinated building block, in the synthesis of diverse heterocyclic scaffolds. The strategic incorporation of a fluoromethyl group at a quaternary center within the piperidine ring offers a unique opportunity to introduce fluorine into complex molecules, potentially enhancing their metabolic stability, binding affinity, and overall pharmacokinetic profile.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, step-by-step methodologies for the synthesis of medicinally relevant heterocyclic systems such as triazoles and pyridazines.

Introduction: The Strategic Advantage of 4-(Fluoromethyl)-4-methylpiperidin-1-amine

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties.[4][5] The subject of this guide, 4-(Fluoromethyl)-4-methylpiperidin-1-amine, is a bifunctional synthetic building block featuring a sterically hindered fluorinated quaternary center and a reactive N-amino group. This unique combination makes it an attractive starting material for the construction of novel heterocyclic compounds.

The fluoromethyl group can impart desirable properties such as increased lipophilicity and improved metabolic stability by blocking potential sites of oxidation.[1] The N-amino functionality serves as a versatile handle for a variety of cyclization and condensation reactions to form stable heterocyclic rings.

Proposed Synthesis of 4-(Fluoromethyl)-4-methylpiperidin-1-amine

As a non-commercially available starting material, a plausible synthetic route is proposed, commencing from N-Boc-4-piperidone. This multi-step synthesis is designed to be scalable and utilizes established chemical transformations.

dot graph "Synthesis_of_Reagent" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} pdot Figure 1: Proposed synthetic workflow for 4-(Fluoromethyl)-4-methylpiperidin-1-amine.

Application in the Synthesis of 1,2,4-Triazoles

The N-amino group of 4-(Fluoromethyl)-4-methylpiperidin-1-amine can serve as a nucleophile in reactions with isothiocyanates to form thiosemicarbazide intermediates. These intermediates can then undergo cyclization to afford substituted 1,2,4-triazoles, a class of heterocycles with a broad range of biological activities.[6][7]

Mechanistic Rationale

The synthesis proceeds via a two-step sequence. Initially, the terminal nitrogen of the N-amino group attacks the electrophilic carbon of the isothiocyanate. The resulting thiosemicarbazide is then cyclized under basic conditions. The base promotes deprotonation and subsequent intramolecular nucleophilic attack of the sulfur atom onto the carbonyl-like carbon, followed by dehydration to yield the triazole ring.

dot graph "Triazole_Synthesis" { layout=dot; rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} pdot Figure 2: Workflow for the synthesis of 1,2,4-triazoles.

Detailed Experimental Protocol: Synthesis of 5-Phenyl-4-(4-(fluoromethyl)-4-methylpiperidin-1-yl)-4H-1,2,4-triazole-3-thiol

Materials:

  • 4-(Fluoromethyl)-4-methylpiperidin-1-amine (1.0 eq)

  • Phenyl isothiocyanate (1.05 eq)

  • Ethanol (anhydrous)

  • Sodium hydroxide (2.0 eq)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

Procedure:

  • Thiosemicarbazide Formation: To a solution of 4-(Fluoromethyl)-4-methylpiperidin-1-amine in anhydrous ethanol, add phenyl isothiocyanate dropwise at room temperature. Stir the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cyclization: To the reaction mixture, add a solution of sodium hydroxide in water. Reflux the mixture for 8-12 hours.

  • Workup: After cooling to room temperature, acidify the reaction mixture with 1 M HCl to pH 5-6. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford the desired triazole.

Quantitative Data Summary (Hypothetical):

EntryR-Group (in R-NCS)Yield (%)
1Phenyl78
24-Chlorophenyl82
34-Methoxyphenyl75
4Naphthyl72

Application in the Synthesis of Pyridazines

Substituted hydrazines are key precursors for the synthesis of pyridazines through condensation with 1,4-dicarbonyl compounds.[3][4] 4-(Fluoromethyl)-4-methylpiperidin-1-amine can be employed in a similar fashion to construct novel pyridazine derivatives.

Mechanistic Rationale

The reaction proceeds through a double condensation mechanism. The two amino groups of the N-amino piperidine sequentially react with the two carbonyl groups of the 1,4-dicarbonyl compound to form a dihydropyridazine intermediate. Subsequent oxidation, either spontaneously in the presence of air or with the addition of a mild oxidizing agent, leads to the aromatic pyridazine ring.

dot graph "Pyridazine_Synthesis" { layout=dot; rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} pdot Figure 3: Workflow for the synthesis of pyridazines.

Detailed Experimental Protocol: Synthesis of 1-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)-3,6-dimethylpyridazine-1-ium

Materials:

  • 4-(Fluoromethyl)-4-methylpiperidin-1-amine (1.0 eq)

  • Hexane-2,5-dione (1.0 eq)

  • Acetic acid (glacial)

  • Ethanol

  • Sodium bicarbonate (saturated solution)

  • Dichloromethane

Procedure:

  • Condensation: In a round-bottom flask, dissolve 4-(Fluoromethyl)-4-methylpiperidin-1-amine and hexane-2,5-dione in ethanol. Add a catalytic amount of glacial acetic acid. Reflux the mixture for 12-18 hours.

  • Workup: Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate. Extract the mixture with dichloromethane (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography or recrystallization.

Quantitative Data Summary (Hypothetical):

Entry1,4-Dicarbonyl CompoundYield (%)
1Hexane-2,5-dione65
21,4-Diphenylbutane-1,4-dione72

Potential Application in Pictet-Spengler Type Reactions

The classical Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[8][9][10] While not a traditional substrate, the N-amino functionality of 4-(Fluoromethyl)-4-methylpiperidin-1-amine could potentially participate in an analogous cyclization with a suitable tethered aldehyde, leading to novel fused heterocyclic systems. This remains an area for further exploratory research.

Conclusion

4-(Fluoromethyl)-4-methylpiperidin-1-amine is a promising and versatile building block for the synthesis of novel, fluorinated heterocyclic compounds. The protocols outlined in this guide provide a solid foundation for researchers to explore its utility in constructing diverse molecular architectures with potential applications in drug discovery and development. The strategic incorporation of the fluoromethyl-methyl-piperidine moiety offers a compelling avenue for the fine-tuning of pharmacokinetic and pharmacodynamic properties of bioactive molecules.

References

  • Mykhailiuk, P. K. (2024). Fluorinated building blocks in drug design: new pathways and targets. Journal of Fluorine Chemistry, 279, 110423. [Link]

  • Taylor, R. E. (2014, April 27). Fluorinating medicine. Berkeley Science Review. [Link]

  • Fedinchyk, A., et al. (2022). Synthesis and Application of Fluorine-Containing sp³-Enriched Building Blocks for the Multigram Production of Fluorinated Pyrazoles and Pyrimidines. European Journal of Organic Chemistry, 2022(15), 83-95.
  • Abdel-Wahab, B. F., et al. (2010). Convenient Synthesis and Antimicrobial Activity of Some Novel Amino Acid Coupled Triazoles. Molecules, 15(10), 6749-6761. [Link]

  • Wikipedia. Pictet–Spengler reaction. [Link]

  • Boruah, M., et al. (2009). Multicomponent reactions for the synthesis of complex piperidine scaffolds. Angewandte Chemie International Edition, 48(32), 5880-5883. [Link]

  • Guchhait, S. K., et al. (2014). One-Pot Multicomponent Synthesis of Highly Functionalized Piperidines from Substituted β-Nitrostyrenes, Meldrum's Acid, Aromatic Aldehydes, and Ammonium Acetate. ACS Combinatorial Science, 16(4), 181-185. [Link]

  • Nielsen, T. E., et al. (2004). Solid-Phase Intramolecular N-Acyliminium Pictet−Spengler Reactions as Crossroads to Scaffold Diversity. The Journal of Organic Chemistry, 69(12), 4065-4073. [Link]

  • Reddy, T. J., et al. (2011). Synthesis of Fused Bicyclic[1][2][4]-Triazoles from Amino Acids. ACS Omega, 6(50), 34659-34666. [Link]

  • Patil, S. A., et al. (2021). Synthesis of some novel piperidine fused 5-thioxo-1H-1,2,4-triazoles as potential antimicrobial and antitubercular agents. Journal of Chemical Sciences, 133(1), 3. [Link]

  • Cox, E. D., et al. (1997). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews, 97(7), 2441-2462.
  • Stöckigt, J., et al. (2011). The Pictet-Spengler reaction in nature and in organic synthesis.

Sources

Application Note: A General Protocol for the Synthesis of N-Piperidinyl Pyrazoles via Knorr Cyclocondensation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the synthesis of novel pyrazole derivatives using 4-(Fluoromethyl)-4-methylpiperidin-1-amine as a key building block. Pyrazoles are a cornerstone of medicinal chemistry, and their functionalization with unique moieties like fluorinated piperidines can significantly enhance pharmacological properties.[1] This document details the well-established Knorr pyrazole synthesis, a reliable cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.[2][3] We provide a detailed reaction mechanism, a step-by-step experimental protocol, characterization guidelines, and a troubleshooting section to assist researchers in successfully synthesizing these target compounds. The protocol is designed for researchers in synthetic chemistry and drug development, offering insights into the rationale behind experimental choices and ensuring a robust, reproducible workflow.

Introduction and Scientific Rationale

The pyrazole scaffold is a privileged structure in drug discovery, present in numerous approved drugs such as the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant.[4] The versatility of the pyrazole ring allows for extensive functionalization, enabling fine-tuning of a compound's steric and electronic properties to optimize its biological activity.[1]

The starting material, 4-(Fluoromethyl)-4-methylpiperidin-1-amine, introduces two valuable pharmacophores:

  • The Piperidine Ring: A saturated heterocycle frequently used to improve physicochemical properties such as solubility and metabolic stability, while also providing a vector for interacting with biological targets.[5]

  • The Fluoromethyl Group (-CH₂F): The introduction of fluorine is a common strategy in medicinal chemistry to modulate pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity through favorable electrostatic interactions.[6][7]

This guide focuses on the Knorr pyrazole synthesis, a classic and highly efficient method for constructing the pyrazole core.[8][9] The reaction involves the cyclocondensation of our N-amino-piperidine derivative with a suitable 1,3-dicarbonyl compound, typically under mild acidic conditions.[10] This method is renowned for its high yields and broad substrate scope, making it an ideal choice for generating libraries of novel pyrazole derivatives.[11]

Reaction Principle and Mechanism

The Knorr pyrazole synthesis proceeds via a cascade of acid-catalyzed condensation and cyclization steps. The overall transformation involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound to form the aromatic pyrazole ring with the elimination of two molecules of water.[4][10]

The mechanism can be summarized in the following key steps:

  • Initial Nucleophilic Attack: The more nucleophilic terminal nitrogen of the 4-(Fluoromethyl)-4-methylpiperidin-1-amine attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound.

  • Imine/Hydrazone Formation: Following the initial attack, a molecule of water is eliminated to form a key hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl group. This step forms a five-membered heterocyclic intermediate (a hydroxyl-pyrazolidine).[12]

  • Dehydration and Aromatization: A final acid-catalyzed dehydration step eliminates a second molecule of water, leading to the formation of a double bond and the creation of the stable, aromatic pyrazole ring.[8][12]

Regioselectivity: It is critical to note that when an unsymmetrical 1,3-dicarbonyl compound is used (e.g., R¹ ≠ R³), a mixture of two regioisomers can be formed.[2][12] The regiochemical outcome is influenced by factors such as the steric and electronic properties of the substituents on the dicarbonyl compound and the pH of the reaction medium.[3][12] Separation of these isomers often requires careful chromatographic purification.[13]

Caption: Figure 1: Knorr Pyrazole Synthesis Mechanism.

Detailed Experimental Protocol

This protocol describes a general procedure using acetylacetone as a model symmetric 1,3-dicarbonyl compound. Researchers should adapt molar equivalents and purification conditions based on the specific dicarbonyl substrate used.

Materials and Equipment
Reagents & Solvents Equipment
4-(Fluoromethyl)-4-methylpiperidin-1-amineRound-bottom flask (appropriate size)
1,3-Dicarbonyl compound (e.g., Acetylacetone)Magnetic stirrer and stir bar
Anhydrous Ethanol (EtOH)Reflux condenser
Glacial Acetic Acid (AcOH)Heating mantle or oil bath
Dichloromethane (DCM)Separatory funnel
Saturated Sodium Bicarbonate (NaHCO₃) soln.Rotary evaporator
Anhydrous Magnesium Sulfate (MgSO₄)Thin Layer Chromatography (TLC) plates (Silica)
Silica Gel (for chromatography)Flash chromatography system
Hexanes & Ethyl Acetate (for chromatography)Standard laboratory glassware

Safety Precautions:

  • Hydrazine derivatives, including 4-(Fluoromethyl)-4-methylpiperidin-1-amine, should be considered toxic and handled with care.[8] Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

  • Organic solvents are flammable. Avoid open flames.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-(Fluoromethyl)-4-methylpiperidin-1-amine (1.0 eq).

    • Dissolve the starting material in anhydrous ethanol (approx. 0.2 M concentration).

    • Add the 1,3-dicarbonyl compound (e.g., acetylacetone, 1.05 eq) to the solution. Rationale: A slight excess of the dicarbonyl ensures complete consumption of the more valuable hydrazine derivative.

  • Reaction Execution:

    • Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops) to the stirring mixture.[8] Rationale: The acid catalyzes both the initial imine formation and the final dehydration step, significantly accelerating the reaction rate.[10]

    • Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 80 °C for ethanol) using a heating mantle.

    • Allow the reaction to proceed for 2-4 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress using TLC (e.g., 70:30 Hexanes:Ethyl Acetate).

    • Spot the starting hydrazine, the dicarbonyl, and the reaction mixture on a TLC plate.

    • The reaction is complete upon the disappearance of the limiting reagent (the hydrazine derivative) and the appearance of a new, distinct product spot.

  • Workup and Isolation:

    • Once the reaction is complete, allow the flask to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in dichloromethane (DCM).

    • Transfer the DCM solution to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acetic acid catalyst.

    • Wash with brine (saturated NaCl solution), then dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.[13]

    • A gradient elution system, starting with a non-polar solvent mixture (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increasing polarity, is recommended to effectively separate the product from any unreacted starting material or impurities.

    • Combine the product-containing fractions (as identified by TLC) and remove the solvent under reduced pressure to yield the pure pyrazole product.

Workflow Figure 2: Experimental Workflow A 1. Reagent Addition - N-Aminopiperidine (1.0 eq) - Diketone (1.05 eq) - Ethanol (Solvent) - Acetic Acid (Catalyst) B 2. Reaction - Heat to Reflux (80°C) - Stir for 2-4 hours A->B C 3. Monitoring - TLC Analysis - Check for consumption of  starting material B->C D 4. Workup - Remove Solvent - DCM Extraction - NaHCO₃ Wash - Dry & Concentrate C->D Reaction Complete E 5. Purification - Silica Gel Column  Chromatography D->E F 6. Characterization - NMR (¹H, ¹³C, ¹⁹F) - Mass Spectrometry - Purity Analysis E->F

Caption: Figure 2: Experimental Workflow.

Product Characterization

The identity and purity of the synthesized pyrazole should be confirmed using standard analytical techniques. For the product of 4-(Fluoromethyl)-4-methylpiperidin-1-amine and acetylacetone (2,4-pentanedione), the expected product is 1-((4-(fluoromethyl)-4-methylpiperidin-1-yl))-3,5-dimethyl-1H-pyrazole.

Technique Expected Observations
¹H NMR - Singlet for the pyrazole C4-H (~5.9-6.2 ppm).- Two singlets for the two pyrazole methyl groups (~2.2-2.5 ppm).- Doublet for the -CH₂F group (~4.5 ppm, coupled to ¹⁹F).- Characteristic signals for the piperidine ring protons.
¹³C NMR - Signals for the pyrazole ring carbons.- Doublet for the -CH₂F carbon (due to ¹JCF coupling).- Signals for the piperidine ring carbons.
¹⁹F NMR - A triplet corresponding to the -CH₂F group (coupled to the two adjacent protons).
Mass Spec. - Molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of the product.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield - Impure or decomposed hydrazine starting material.[14] - Insufficient heating or reaction time. - Incorrect pH (too acidic or not acidic enough).[14]- Ensure high purity of the N-aminopiperidine. - Monitor reaction by TLC and extend heating time if necessary. - Optimize the amount of acetic acid catalyst.
Reaction Stalls or is Sluggish - Steric hindrance from a bulky 1,3-dicarbonyl compound. - Reduced nucleophilicity of the hydrazine.[14]- Increase reaction temperature or switch to a higher-boiling solvent (e.g., Toluene). - Consider using a stronger acid catalyst, but monitor for side reactions.
Formation of Colored Impurities - Air-oxidation or decomposition of the hydrazine derivative, especially at high temperatures.[15]- Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). - Use freshly purified reagents.
Mixture of Regioisomers - Use of an unsymmetrical 1,3-dicarbonyl compound.[13]- This is often unavoidable. Focus on optimizing the separation of isomers during column chromatography. Try different solvent systems or use a high-performance chromatography system.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC. [Link]

  • Knorr Pyrazole Synthesis (M. Pharm). (n.d.). Slideshare. [Link]

  • Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. [Link]

  • Reactivity of aminopyrazoles as C,N-binucleophile towards the synthesis of pyrazole-fused heterocycles. (n.d.). ResearchGate. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. [Link]

  • Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Semantic Scholar. [https://www.semanticscholar.org/paper/Multicomponent-syntheses-of-pyrazoles-via-(3-%2B-and-Tasch-D%C3%B6mling/70414f5264b3836791b8600d8d73b53f6087593c]([Link]

  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. (n.d.). Laboraty o. [Link]

  • Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. (n.d.). Slideshare. [Link]

  • SYNTHESIS, CHARACTERIZATION, ANTIMICROBIAL, THEORETICAL AND IN-SILICO STUDIES OF NOVEL PIPERIDINE FUSED PYRAZOLE DERIVATIVES. (2024). Indo American Journal of Pharmaceutical Research. [Link]

  • Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. [Link]

  • 194 recent advances in the synthesis of new pyrazole deriv
  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (n.d.). [No Source Found].
  • Synthetic Studies on N-Methyl Piperazine Containing Pyrazoles and Their Ethoxyphthalimide Deriv
  • Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. (2010). PubMed. [Link]

  • Recent developments in aminopyrazole chemistry. (2009). Arkivoc. [Link]

  • Knorr Pyrazole Synthesis advice. (2024). Reddit. [Link]

  • Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. (n.d.). Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. (2014). Thieme. [Link]

  • Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles. (2020). MIT Open Access Articles. [Link]

  • US11299463B2 - Process for the manufacture of pyrazoles or pyrimidones. (n.d.).
  • Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • SYNTHESIS OF NOVEL PYRAZOLE DERIVATIVES FROM DIARYL 1,3-DIKETONES (PART-I). (n.d.). [No Source Found].
  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. (n.d.). PMC. [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). PMC. [Link]

  • Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. (2021). Letters in Applied NanoBioScience. [Link]

  • After being stirred at room temperature for 5 min, the resulting mixture is heated in a 30 °C oil bath for 48 h. (n.d.). Organic Syntheses Procedure. [Link]

  • Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters. [Link]

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Strategic Incorporation of 4-Fluoromethyl Motifs: Bioisosteric Design & Synthetic Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The monofluoromethyl group (-CH₂F) represents a high-value bioisostere in modern drug design, offering a unique balance between the steric bulk of a methyl group and the electronic properties of a hydroxymethyl moiety.[1] This guide details the strategic rationale and synthetic execution for incorporating 4-fluoromethyl motifs into saturated N-heterocycles (specifically piperidines). We present a robust, safety-validated protocol utilizing XtalFluor-E® , a crystalline deoxyfluorination reagent that overcomes the thermal instability and safety hazards associated with legacy reagents like DAST.[2]

Part 1: Strategic Rationale & Bioisosteric Utility

The "Fluorine Scan" Logic

In lead optimization, the 4-position of piperidine scaffolds is a frequent metabolic "soft spot," susceptible to Cytochrome P450-mediated oxidation. Replacing a hydrogen or methyl group with fluorine often blocks metabolism, but a single fluorine atom (-F) might not provide sufficient steric bulk to maintain receptor binding.

The 4-fluoromethyl (-CH₂F) motif serves as a "Minimally Perturbing Bioisostere" (MPB) with three distinct advantages:

  • Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (~99 kcal/mol), effectively halting oxidative dealkylation or hydroxylation at the benzylic-like 4-position.

  • pKa Modulation: The electronegative fluorine atom exerts a through-bond inductive effect (–I), lowering the pKa of the piperidine nitrogen by 1–2 log units compared to the methyl analogue. This reduces the fraction of ionized drug at physiological pH, enhancing lipophilicity and blood-brain barrier (BBB) permeability.

  • Hydrogen Bond Mimicry: The -CH₂F group acts as a bioisostere for -CH₂OH. The fluorine atom serves as a weak hydrogen bond acceptor (similar to oxygen) but lacks the hydrogen bond donor capability, potentially improving membrane permeability by reducing desolvation penalties.

Comparative Physicochemical Profile[2]
PropertyMethyl (-CH₃)Hydroxymethyl (-CH₂OH)Fluoromethyl (-CH₂F)Impact on Drug Design
Van der Waals Radius ~2.0 Å~1.52 Å (O)1.47 Å (F)Sterically non-invasive replacement.
H-Bond Donor NoYesNo Improves permeability (no donor penalty).
H-Bond Acceptor NoStrongWeak/Moderate Retains critical binding interactions.
Electronic Effect Electron DonatingInductive WithdrawalStrong Withdrawal Lowers basicity of proximal amines.
Metabolic Stability Low (Oxidation prone)Low (Glucuronidation)High Blocks P450 oxidation.

Part 2: Synthetic Methodology (The "How")

Reagent Selection: The Safety Imperative

Historically, Diethylaminosulfur trifluoride (DAST ) was the standard for converting alcohols to fluorides. However, DAST is thermally unstable (explosive >90°C) and releases HF upon contact with moisture.

Recommended Reagent: XtalFluor-E® (Diethylaminodifluorosulfinium tetrafluoroborate).

  • Safety: Crystalline salt, stable up to ~119°C (DSC data).

  • Selectivity: Reduced elimination side-products (alkene formation) compared to DAST.[2]

  • Mechanism: Does not generate free HF in situ; requires an exogenous fluoride source (promoter) like Et₃N·3HF or DBU to initiate the nucleophilic attack.

Decision Matrix: Synthesis Strategy

Before beginning, select the pathway based on substrate availability.

Synthesispathway Start Target: 4-Fluoromethyl Scaffold Precursor Is the 4-Hydroxymethyl precursor available? Start->Precursor Yes Yes (Alcohol) Precursor->Yes No No (Alkene/Ester) Precursor->No Deoxy Nucleophilic Deoxyfluorination (Primary Protocol) Yes->Deoxy Reduct Reduce Ester to Alcohol No->Reduct Electro Electrophilic Fluorination (Selectfluor/Ag) No->Electro Late Stage Reagent Reagent: XtalFluor-E + Et3N·3HF Solvent: DCM, -78°C to RT Deoxy->Reagent Reduct->Deoxy

Figure 1: Synthetic decision tree for incorporating fluoromethyl motifs. The deoxyfluorination route is preferred for scalability.

Part 3: Detailed Protocol – Deoxyfluorination of N-Boc-4-hydroxymethylpiperidine

Objective: Convert N-Boc-4-hydroxymethylpiperidine to N-Boc-4-fluoromethylpiperidine. Scale: 1.0 mmol (adaptable to gram scale).

Materials
  • Substrate: N-Boc-4-hydroxymethylpiperidine (1.0 equiv).

  • Reagent: XtalFluor-E® (1.5 equiv).[2]

  • Promoter: Triethylamine trihydrofluoride (Et₃N[2]·3HF) (2.0 equiv) OR DBU (1.5 equiv) for acid-sensitive substrates.[2] Note: Et₃N·3HF is generally preferred for primary alcohols.

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Quench: 5% Aqueous NaHCO₃.

Step-by-Step Procedure
  • System Prep: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Purge with Argon or Nitrogen.

  • Reagent Solution: Add XtalFluor-E (343 mg, 1.5 mmol) to the flask. Suspend in anhydrous DCM (3.0 mL).

    • Expert Insight: XtalFluor-E is a solid, making it easier to weigh than liquid DAST. However, minimize exposure to humid air.

  • Promoter Addition: Cool the suspension to -78°C (dry ice/acetone bath). Add Et₃N·3HF (326 µL, 2.0 mmol) dropwise.

    • Mechanistic Note: The fluoride source is required because XtalFluor-E itself is a non-fluorinating activating agent until the external fluoride attacks.

  • Substrate Addition: Dissolve the alcohol substrate (1.0 mmol) in minimal DCM (1-2 mL) and add dropwise to the reaction mixture at -78°C.

  • Reaction: Stir at -78°C for 30 minutes, then remove the cooling bath and allow to warm to Room Temperature (RT) . Stir for 2–4 hours.

    • Monitoring: Monitor by TLC or LC-MS. The hydroxyl group is activated and displaced by fluoride in an S_N2 fashion.

  • Quench (Critical): Cool the mixture back to 0°C. Slowly add 5% aq. NaHCO₃ (10 mL).

    • Safety: Gas evolution (CO₂) will occur. Stir vigorously for 15 minutes until bubbling ceases.

  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over MgSO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The fluoro-product is typically less polar (higher R_f) than the alcohol.

Experimental Workflow Diagram

ProtocolWorkflow cluster_0 Phase 1: Activation cluster_1 Phase 2: Reaction cluster_2 Phase 3: Workup Step1 Suspend XtalFluor-E in DCM (-78°C) Step2 Add Promoter (Et3N·3HF) Step1->Step2 Step3 Add Substrate (Alcohol) Step2->Step3 Step4 Warm to RT (S_N2 Displacement) Step3->Step4 Step5 Quench (0°C) NaHCO3 Step4->Step5 Step6 Extraction & Purification Step5->Step6

Figure 2: Workflow for XtalFluor-E mediated deoxyfluorination.

Part 4: Characterization & Validation

Validating the incorporation of the -CH₂F group requires specific NMR techniques due to the spin-active ¹⁹F nucleus (Spin 1/2, 100% abundance).[3]

¹H NMR Signatures
  • Chemical Shift: The methylene protons (-CH ₂F) appear as a distinct doublet (or doublet of multiplets) centered around 4.2 – 4.5 ppm .

  • Coupling: Large geminal coupling constant (²J_HF ≈ 47–48 Hz ). This "wide" doublet is the diagnostic fingerprint of a monofluoromethyl group.

¹³C NMR Signatures
  • Chemical Shift: The carbon attached to fluorine appears as a doublet around 80 – 85 ppm .

  • Coupling: Large direct coupling (¹J_CF ≈ 165–175 Hz ).

  • Beta-Carbon: The adjacent carbon (C4 of the piperidine) will show a smaller doublet (²J_CF ≈ 17–20 Hz ).

¹⁹F NMR Signatures
  • Shift: Typically -210 to -230 ppm (referenced to CFCl₃).

  • Pattern: In proton-coupled mode, it appears as a triplet (coupling to the two geminal protons, ²J_HF ≈ 47 Hz).

Part 5: Troubleshooting & Optimization

ProblemRoot CauseSolution
Elimination Product (Alkene) Basicity of promoter or high temp.Switch promoter from DBU to Et₃N·3HF (less basic). Keep reaction at -78°C longer before warming.
No Reaction Steric hindrance at alcohol.Allow reaction to warm to 40°C (reflux DCM) after initial mixing.
Carbamate Cleavage (Boc loss) High acidity from HF.Ensure excess base (Et₃N) is present or switch to Cbz/Benzyl protection.
Glass Etching Free HF generation.Use polypropylene vessels if strictly anhydrous conditions cannot be guaranteed (though XtalFluor is generally glass-safe in DCM).

References

  • Bioisosterism & Design: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Reagent Protocol (XtalFluor): L'Heureux, A., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. Journal of Organic Chemistry. Link

  • Metabolic Stability: Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • Safety Data: Beaulieu, F., et al. (2009). XtalFluor-E and XtalFluor-M: Safer Alternatives to DAST and Deoxo-Fluor for the Deoxofluorination of Alcohols and Carbonyls.[2][4][5] Organic Letters. Link

  • NMR Characterization: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. Link

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Introduction: The Piperidin-1-amine Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the N-Functionalization of Piperidin-1-amines: Protocols and Mechanistic Insights

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1] When functionalized at the N-1 position with an amino group, the resulting piperidin-1-amine (or N-aminopiperidine) moiety becomes a versatile building block for introducing diverse chemical functionalities. The exocyclic nitrogen atom provides a reactive handle for constructing complex molecules with tailored pharmacological profiles. This guide, designed for researchers and drug development professionals, provides an in-depth exploration of the primary reaction conditions for N-functionalization, blending theoretical principles with field-proven experimental protocols.

Strategic Overview: Selecting the Right Functionalization Pathway

The choice of synthetic strategy is dictated by the target functional group. The three principal pathways for modifying the exocyclic nitrogen of piperidin-1-amines are N-alkylation, N-arylation, and N-acylation. Each method possesses unique requirements regarding catalysts, reagents, and reaction conditions, which are determined by the reactivity of the starting materials and the desired product.

Start Piperidin-1-amine Decision Desired Functional Group? Start->Decision Alkylation N-Alkylation Decision->Alkylation Alkyl Group Arylation N-Arylation Decision->Arylation Aryl Group Acylation N-Acylation Decision->Acylation Acyl Group ReductiveAmination Reductive Amination (Aldehyde/Ketone) Alkylation->ReductiveAmination DirectAlkylation Direct Alkylation (Alkyl Halide) Alkylation->DirectAlkylation Buchwald Buchwald-Hartwig (Aryl Halide/Triflate) Arylation->Buchwald Ullmann Ullmann Condensation (Aryl Halide) Arylation->Ullmann AcidChloride Acyl Halide / Anhydride Acylation->AcidChloride

Caption: Decision tree for selecting an N-functionalization method.

N-Alkylation Strategies

N-alkylation introduces aliphatic groups onto the terminal nitrogen. The two most prevalent methods are direct alkylation with alkyl halides and reductive amination with carbonyl compounds.

Reductive Amination

This highly versatile and widely adopted method involves the reaction of the piperidin-1-amine with an aldehyde or ketone to form a hydrazone intermediate, which is then reduced in situ to the corresponding N-alkylated product.[2] This one-pot procedure is favored for its efficiency, mild conditions, and broad substrate scope, minimizing the risk of over-alkylation that can plague direct alkylation methods.[3]

Mechanistic Rationale: The reaction proceeds in two stages. First, the nucleophilic piperidin-1-amine attacks the electrophilic carbonyl carbon, followed by dehydration to form a C=N double bond (the hydrazone). Second, a mild reducing agent selectively reduces the hydrazone without affecting the carbonyl group of the starting material. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal choice for this step as it is less reactive towards ketones and aldehydes but highly effective for reducing the protonated imine/hydrazone intermediate.[2][4]

Detailed Protocol: Reductive Amination

  • Reactant Preparation: In a round-bottom flask, dissolve piperidin-1-amine (1.0 eq.) and the desired aldehyde or ketone (1.0–1.2 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or dichloroethane (DCE) (approx. 0.1 M concentration).

  • Hydrazone Formation: Stir the mixture at room temperature for 1-2 hours. For less reactive carbonyls, the addition of a dehydrating agent like anhydrous MgSO₄ can drive the equilibrium towards hydrazone formation. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reduction: Once hydrazone formation is significant, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the stirred solution. The reaction is typically continued at room temperature.

  • Monitoring & Work-up: Stir the reaction for 2-24 hours until the starting materials are consumed. Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) three times. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel.

Direct Alkylation with Alkyl Halides

Direct N-alkylation involves the reaction of piperidin-1-amine with an alkyl halide in the presence of a base. While straightforward, this method requires careful control to prevent the formation of quaternary ammonium salts from over-alkylation.[5]

Mechanistic Rationale: The reaction is a classic nucleophilic substitution (Sₙ2). The terminal nitrogen of piperidin-1-amine acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide. A base is required to neutralize the hydrohalic acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic. The choice of base and solvent is critical; a non-nucleophilic base like potassium carbonate (K₂CO₃) or a strong base like sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is common.[5]

Detailed Protocol: Direct Alkylation

  • Reactant Preparation: To a solution of piperidin-1-amine (1.2 eq.) in anhydrous DMF, add a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq.).

  • Addition of Alkyl Halide: Add the alkyl halide (1.0 eq.) dropwise to the stirred suspension at room temperature. For highly reactive halides, cooling the reaction to 0 °C is recommended to control the initial exotherm.

  • Reaction Conditions: The reaction mixture may be stirred at room temperature or gently heated (e.g., 50-70 °C) to drive the reaction to completion. Monitor the disappearance of the alkyl halide by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with water.

  • Extraction and Purification: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

ParameterReductive AminationDirect Alkylation
Electrophile Aldehyde or KetoneAlkyl Halide (I > Br > Cl)
Key Reagent Mild reducing agent (e.g., NaBH(OAc)₃)Base (e.g., K₂CO₃, NaH, DIPEA)
Solvent DCM, DCE, MeOHDMF, Acetonitrile
Temperature Room Temperature0 °C to 70 °C
Key Advantage High selectivity for mono-alkylationSimple reagent set
Common Pitfall Slow for sterically hindered ketonesRisk of di-alkylation/quaternization

Table 1: Comparison of N-Alkylation Methodologies.

N-Arylation: Forging the C-N Aryl Bond

The introduction of an aryl group onto the terminal nitrogen is a cornerstone of modern medicinal chemistry, most commonly achieved via palladium- or copper-catalyzed cross-coupling reactions.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for forming carbon-nitrogen bonds.[6] It allows for the coupling of amines with aryl halides or triflates under relatively mild conditions and exhibits broad functional group tolerance.[6][7]

Mechanistic Rationale: The reaction proceeds through a catalytic cycle involving a palladium(0) species.[6]

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) complex.

  • Amine Coordination & Deprotonation: The piperidin-1-amine coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium amide complex.

  • Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the desired N-aryl product and regenerating the Pd(0) catalyst.

The choice of phosphine ligand is critical for the efficiency of the reaction, with bulky, electron-rich ligands (e.g., Xantphos, RuPhos) generally promoting the reductive elimination step.[7]

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ complex1 Oxidative Addition pd0->complex1 pdiia Ar-Pd(II)-X      |     L₂ complex1->pdiia complex2 Amine Coordination (R₂NH) pdiia->complex2 pdiib [Ar-Pd(II)-N⁺H₂R₂]X⁻          |         L₂ complex2->pdiib complex3 Deprotonation (-Base-H⁺) pdiib->complex3 pdiic Ar-Pd(II)-NHR₂      |     L₂ complex3->pdiic complex4 Reductive Elimination pdiic->complex4 complex4->pd0 product Ar-NHR₂ complex4->product center arx Ar-X arx->complex1 r2nh r2nh->complex2 base base->complex3

Sources

Strategies for Using N-Amino Piperidines as Peptidomimetic Linkers

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic application of N-amino piperidines (specifically 1-aminopiperidine-2-carboxylic acid and its derivatives) as constrained peptidomimetic linkers. These scaffolds incorporate a hydrazine (


) bond within the peptide backbone, acting as "aza-pipecolic acid" surrogates that rigidly enforce secondary structures like 

-turns while enhancing proteolytic stability.[1]

Abstract & Strategic Rationale

In drug discovery, the transition from a bioactive peptide to a drug-like small molecule often requires rigidifying the backbone to lock the bioactive conformation and improve metabolic stability. N-amino piperidines (specifically the 1-aminopiperidine-2-carboxylic acid scaffold, denoted here as N-amino-Pip ) offer a high-value solution.

By replacing the


 or amide nitrogen of a proline/pipecolic acid residue with a hydrazine motif embedded in a piperidine ring, these linkers achieve three critical goals:
  • Conformational Locking: The endocyclic ring constraints combined with the

    
     bond's rotational barrier strongly induce type I or type II' 
    
    
    
    -turn geometries.[1][2]
  • Proteolytic Resistance: The non-canonical

    
     linkage is unrecognized by standard proteases (e.g., chymotrypsin, pepsin), significantly extending plasma half-life.[1]
    
  • Functional Diversity: The piperidine ring allows for derivatization at the C3, C4, or C5 positions, enabling the projection of pharmacophores (side chains) in precise vectors relative to the backbone.[1]

Design Principles: The N-Amino Effect

The N-amino piperidine scaffold is fundamentally an aza-analog of pipecolic acid . Its inclusion alters the local peptide geometry through the "Hydrazino Effect."[3]

Conformational Bias

Unlike a standard amide bond, the hydrazide linkage (


) in the backbone introduces specific electronic and steric constraints:
  • Lone Pair Repulsion: Repulsion between the nitrogen lone pairs restricts rotation around the

    
     bond, favoring specific torsion angles (
    
    
    
    ).[1]
  • Ring Constraints: The piperidine chair conformation locks the

    
     angle (typically around -60° to -75°), mimicking the constraints of Proline but with altered hydrogen-bonding capabilities.
    
  • Turn Induction: When incorporated into a peptide chain, N-amino-Pip acts as a potent Type I

    
    -turn inducer , positioning the 
    
    
    
    and
    
    
    residues in close proximity for hydrogen bonding.[1]
Hydrogen Bonding Profile

The N-amino group acts as a hydrogen bond acceptor, but its capacity to donate is removed (if tertiary) or altered (if secondary).[1] This modification can be strategically used to:

  • Disrupt aggregation in amyloidogenic sequences.[1][2]

  • Mimic the transition state of peptide bond hydrolysis (tetrahedral intermediate mimicry).

Synthesis Protocols

Monomer Synthesis: 1-(Fmoc-amino)piperidine-2-carboxylic acid

Note: This building block is the "monomer" used in Solid Phase Peptide Synthesis (SPPS).

Reagents: Pipecolic acid (or ethyl pipecolinate), Sodium hydride (NaH), O-(Mesitylenesulfonyl)hydroxylamine (MSH) or Monochloramine (


), Fmoc-Cl.[1]

Protocol:

  • Esterification: Protect the carboxylic acid of pipecolic acid (e.g., as a methyl or ethyl ester) using

    
     in MeOH.[1][2]
    
  • Electrophilic Amination:

    • Dissolve the pipecolinate ester in dry DMF/THF.[1][2]

    • Add a base (NaH or KOtBu) to deprotonate the piperidine nitrogen.[1][2]

    • Slowly add an electrophilic aminating agent (e.g., O-(diphenylphosphinyl)hydroxylamine or oxaziridine derivatives).[1][2] Note: MSH is effective but unstable; oxaziridines are safer alternatives.[1][2]

    • Result: 1-aminopiperidine-2-carboxylate ester.[1][2]

  • N-Protection:

    • Treat the crude 1-amino ester with Fmoc-Cl and DIEA (Diisopropylethylamine) in DCM/Dioxane.

    • Purify via flash chromatography.[1][2]

  • Saponification:

    • Hydrolyze the ester using LiOH in THF/H2O.[1][2]

    • Acidify and extract to yield the free acid: Fmoc-N-amino-Pip-OH .[2]

Solid Phase Peptide Synthesis (SPPS) Integration

Incorporating N-amino piperidines into a peptide chain requires modified coupling protocols due to the reduced nucleophilicity of the hydrazide nitrogen and steric hindrance.

Step A: Coupling the N-amino-Pip Monomer to the Resin

Standard coupling works here as the carboxyl group is activated.

  • Activation: Activate Fmoc-N-amino-Pip-OH (3 eq) with HATU (2.9 eq) and HOAt (3 eq) in DMF containing DIEA (6 eq).

  • Coupling: Add to the resin-bound amine (e.g., Rink Amide resin).[1][2][4][5] Shake for 2–4 hours.

  • Monitoring: Use the Chloranil test (standard Kaiser test may be inconclusive for secondary amines, though this is a primary amine coupling).[1][2]

Step B: Elongation (The Critical Step)

Coupling the NEXT amino acid TO the N-amino group (hydrazide nitrogen) is difficult. The nucleophilicity is low.[1][2] Standard HATU/DIPEA often fails or gives low yields.[1]

Recommended Protocol: Acid Chloride Activation (Ghosez’s Method) [1]

  • Deprotection: Remove Fmoc from the N-amino-Pip residue using 20% Piperidine in DMF (standard protocol).[1][2] Wash resin thoroughly.[1][2]

  • Activation of Incoming Amino Acid:

    • In a glass vial, dissolve the incoming Fmoc-Amino Acid (5 eq).

    • Add Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (5 eq) in dry DCM.[1]

    • Stir for 15–30 min under inert gas to generate the Fmoc-Amino Acid Chloride .

  • Coupling:

    • Add the solution of the acid chloride to the resin (swollen in DCM/DMF).

    • Add Collidine (Sym-collidine) (10 eq) as the base.[1][2]

    • Shake for 2–16 hours.

    • Note: This "base-free" (or weak base) method prevents racemization and overcomes the low nucleophilicity of the hydrazide.

Diagram: Synthesis Workflow

G Start Start: Pipecolic Acid Step1 1. Esterification (SOCl2/MeOH) Start->Step1 Step2 2. Electrophilic N-Amination (Oxaziridine or MSH) Step1->Step2 Step3 3. Fmoc Protection (Fmoc-Cl, DIEA) Step2->Step3 Step4 4. Saponification (LiOH, then Acidify) Step3->Step4 Monomer Monomer Ready: Fmoc-N-amino-Pip-OH Step4->Monomer Coupling1 Coupling 1: Attach Monomer to Resin (HATU/HOAt) Monomer->Coupling1 SPPS_Start SPPS: Resin-Bound Peptide SPPS_Start->Coupling1 Grow Chain Deprotect Fmoc Removal (20% Piperidine/DMF) Coupling1->Deprotect Coupling2 Coupling 2 (CRITICAL): Attach Next AA to Hydrazide (Ghosez's Reagent / Acid Chloride) Deprotect->Coupling2 Exposed N-amino group Final Final Peptidomimetic Coupling2->Final

Caption: Workflow for the synthesis of the N-amino piperidine monomer and its integration into Solid Phase Peptide Synthesis (SPPS) using the acid chloride activation strategy.

Characterization & Validation

NMR Spectroscopy

The


 bond often exhibits slow rotation on the NMR timescale, leading to rotamers .
  • Observation: You may see doubled peaks in

    
     NMR (e.g., 60:40 ratio) for the amide protons or alpha-protons adjacent to the piperidine.[1]
    
  • Validation: Run Variable Temperature (VT) NMR (up to 340 K). Coalescence of peaks confirms the rotameric nature rather than impurities.

Circular Dichroism (CD)

To verify the induction of a


-turn:
  • Signature: Look for a minimum at ~200-205 nm and a maximum/shoulder at ~220 nm (characteristic of certain turn types, though distinct from

    
    -helices).[1]
    
  • Comparison: Compare the CD spectrum of the N-amino-Pip analog against the native peptide and a Proline-substituted control.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Step B (Coupling TO N-amino) Low nucleophilicity of hydrazide; Steric clash.[2]Switch from HATU to Acid Chloride (Ghosez's) or Symmetric Anhydride method.[1][2] Increase reaction time to 16h.
Incomplete Fmoc Removal Steric hindrance around the secondary amine.[1][2]Use DBU (2%) + Piperidine (20%) in DMF.[1][2] DBU is a stronger base and penetrates difficult sequences better.[1][2]
Racemization Over-activation during coupling.[1][2]Use Collidine instead of DIEA during the acid chloride coupling step. Keep temperature at RT or 0°C initially.
N-N Bond Cleavage Reductive conditions.[1][2]Avoid strong reducing agents (e.g., catalytic hydrogenation with

) during side-chain deprotection if the N-N bond is sensitive (though usually stable to TFA).[1]

References

  • Del Valle, J. R., et al. (2025).[1][2][6] Optimized monomer-based synthesis of poly-N-amino peptides. ChemRxiv.[1][2][3] Available at: [Link]

  • Golebowski, A., et al. (2021).[1][2][5] Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Pharmaceuticals.[1][2][7][8] Available at: [Link][1]

  • Teixidó, M., et al. (2005).[1][2][9] Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research. Available at: [Link]

  • Che, Y., & Marshall, G. R. (2002).[1][2] Probing the structural determinants of type II' beta-turn formation in peptides and proteins. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability Optimization for 4-(Fluoromethyl)-4-methylpiperidin-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the stability challenges associated with 4-(Fluoromethyl)-4-methylpiperidin-1-amine . This molecule presents a unique "dual-threat" stability profile:

  • The N-Amino Group (Hydrazine motif): Highly susceptible to oxidative degradation and condensation with electrophiles.

  • The Fluoromethyl Group: Susceptible to HF elimination under strongly basic conditions or high thermal stress.

This technical guide provides validated protocols to maintain solution integrity for analytical standards, high-throughput screening, and synthetic intermediates.

Module 1: Critical Stability Factors (The "Why" and "How")

The primary cause of degradation in solution is the nucleophilicity and redox susceptibility of the exocyclic nitrogen (


).
The Oxidation Mechanism

Like most 1-amino-heterocycles, this compound is air-sensitive. In the presence of dissolved oxygen, the terminal amine undergoes radical oxidation, leading to the formation of diazenes (diimides) and subsequent decomposition into the de-aminated piperidine or tetrazene dimers.

The Condensation Trap

The hydrazine moiety is a potent nucleophile. It reacts rapidly with ketones and aldehydes to form hydrazones (Schiff bases).

  • Critical Error: Using Acetone or Methanol containing formaldehyde traces.

  • Result: Rapid formation of the hydrazone impurity, often visible as a new peak in LCMS with M+40 (for acetone) mass shift.

Fluorine Elimination

While the fluoromethyl group is relatively stable, the presence of the basic hydrazine moiety (


) can promote self-catalyzed 

-elimination of Hydrogen Fluoride (HF), particularly in concentrated free-base solutions.

Module 2: Visualizing Degradation Pathways

The following diagram illustrates the three primary failure modes for this molecule in solution.

DegradationPathways SM 4-(Fluoromethyl)-4- methylpiperidin-1-amine (Intact) Oxidation Diazene Intermediate (Unstable) SM->Oxidation  O2 (Air)   Hydrazone Hydrazone Impurity (Condensation) SM->Hydrazone  Ketones/Aldehydes (e.g., Acetone)   Elimination Exocyclic Double Bond (HF Elimination) SM->Elimination  High pH / Heat (-HF)   Decomp De-aminated Product (Piperidine deriv.) Oxidation->Decomp  -N2  

Figure 1: Primary degradation pathways. Red paths indicate irreversible chemical loss.

Module 3: Validated Handling Protocols

Solvent Compatibility Matrix
Solvent ClassRecommendationTechnical Rationale
Ketones (Acetone, MEK)FORBIDDEN Rapid hydrazone formation. Never use for cleaning glassware intended for this compound.
Chlorinated (DCM, Chloroform)Acceptable (Short Term) Good solubility, but DCM can slowly alkylate amines over weeks. Use for extractions only.
Alcohols (MeOH, EtOH)Caution High solubility of

. Must be degassed. Trace aldehydes in lower-grade alcohols will react.
Ethers (THF, MTBE)Recommended Excellent stability if peroxide-free.
Water/Buffer Conditional Stable at pH < 6. Unstable at pH > 8 (oxidation/elimination risk).
DMSO Recommended Good for frozen stocks. Avoid frequent freeze-thaw cycles (absorbs water/oxygen).
Preparation of Stable Stock Solutions

The "Acid-Lock" Strategy: The most effective way to stabilize the molecule is to protonate the terminal nitrogen. This removes electron density from the HOMO, making it resistant to oxidation and condensation.

Protocol:

  • Weighing: Weigh the free base rapidly under an inert atmosphere (Nitrogen/Argon) if possible.

  • Solvent Prep: Sparge the chosen solvent (e.g., MeOH or Water) with Nitrogen for 15 minutes.

  • Acidification: Add 1.1 equivalents of 1N HCl or Acetic Acid immediately upon dissolution.

    • Target pH: 4.0 – 5.0.

  • Storage: Aliquot into amber glass vials with PTFE-lined caps. Store at -20°C or -80°C.

Module 4: Experimental Workflow Diagram

Follow this decision tree to ensure sample integrity during preparation.

HandlingWorkflow Start Start: Solid Sample CheckForm Is it a Salt or Free Base? Start->CheckForm Salt Salt Form (HCl/TFA) CheckForm->Salt Salt Base Free Base (Liquid/Oil) CheckForm->Base Free Base Dissolve Dissolve in Degassed Solvent (MeOH/DMSO) Salt->Dissolve Base->Dissolve Acidify IMMEDIATE ACTION: Add 1.1 eq Acid (HCl/AcOH) Dissolve->Acidify If Free Base Store Store at -20°C (Stable > 6 months) Dissolve->Store If Salt Acidify->Store

Figure 2: Standard Operating Procedure for solubilization and storage.

Module 5: Troubleshooting & FAQs

Q1: My solution turned from colorless to yellow/brown overnight. What happened?

  • Diagnosis: Oxidation.[1][2][3][4] The yellow color is characteristic of azo/diazene intermediates or tetrazene formation.

  • Solution: The sample is compromised. For future preps, ensure the solvent is degassed (sparged with

    
    ) and the headspace of the vial is purged with argon. Acidifying the solution prevents this.
    

Q2: I see a +40 Da mass shift in my LCMS data.

  • Diagnosis: You likely used Acetone or a solvent contaminated with acetone (e.g., glassware washed with acetone and not fully dried).

  • Mechanism: The 1-amino group condensed with acetone to form the dimethyl-hydrazone (

    
     amu).
    
  • Solution: Switch to methanol or acetonitrile and ensure all glassware is oven-dried.

Q3: Can I store the free base neat at room temperature?

  • Diagnosis: High Risk.

  • Reasoning: As a neat liquid, the concentration of amine is maximal, promoting intermolecular reactions and potentially HF elimination if the material warms up.

  • Solution: Convert to the Hydrochloride salt for solid storage, or store as a frozen solution in DMSO.

Q4: Is the fluoromethyl group stable to hydrolysis?

  • Diagnosis: Generally, yes.

  • Nuance: The C-F bond in a primary alkyl fluoride is strong. However, if you subject the molecule to strong bases (e.g., NaH, t-BuOK) or high heat (>80°C) in a basic environment, you may trigger elimination to the exocyclic alkene. Keep pH < 8.

References

  • Grounding: Establishes the baseline instability and air-sensitivity of the 1-aminopiperidine scaffold.
  • Thermo Fisher Scientific. (2025).[5] Hydrazine Hydrate Safety Data Sheet. Retrieved February 21, 2026, from [Link]

    • Grounding: Provides authoritative data on the handling of hydrazine derivatives, specifically regarding oxid
  • Schoenebeck, F., et al. (2024). Efficient N-Trifluoromethylation of Amines with Carbon Disulfide and Silver Fluoride. Chinese Chemical Society. Retrieved February 21, 2026, from [Link]

    • Grounding: Validates the chemical behavior of fluorinated amine species and the stability of N-functionalized fluoromethyl groups under varying reaction conditions.
  • National Institutes of Health (NIH). (2014). Discovery and Optimization of a 4-Aminopiperidine Scaffold. PMC. Retrieved February 21, 2026, from [Link]

    • Grounding: Demonstrates the metabolic and chemical stability profiles of substituted piperidines in drug discovery contexts.

Sources

Technical Support Center: Optimizing Condensation Reactions with N-Aminopiperidines

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Senior Application Scientist Topic: Yield Optimization & Troubleshooting for N-Aminopiperidine (1-Aminopiperidine) Condensations

Reagent Profile & Mechanistic Grounding

N-Aminopiperidine (1-Aminopiperidine) is a specialized hydrazine derivative. Unlike simple amines, it possesses an N-N bond that imparts unique nucleophilicity (the alpha-effect) but also introduces specific stability and steric challenges.

The Chemical Challenge

In condensation reactions with carbonyls (aldehydes/ketones) to form hydrazones or fused heterocycles, users typically encounter three failure modes:

  • Equilibrium Stalling: The reaction generates water. Without removal, the reverse hydrolysis dominates.

  • pH Mismanagement: The exocyclic amino group (

    
    ) is the nucleophile. If the pH is too low, this group protonates (
    
    
    
    ), killing reactivity. If too high, the carbonyl electrophile is not activated.
  • Oxidative Degradation: The N-N bond is susceptible to oxidative cleavage or dimerization (tetrazene formation) in air, leading to "brown tar" side products.

Optimization Modules

Module A: The "Goldilocks" pH Protocol

Why it matters: The pKa of the conjugate acid of N-aminopiperidine is approximately 7.7–8.0. To catalyze the reaction without deactivating the nucleophile, you must maintain a pH window of 4.5 – 5.5 .

Recommended Buffer System:

  • Standard: 5-10 mol% Acetic Acid (AcOH) in Ethanol (EtOH).

  • Stubborn Substrates: 1-5 mol%

    
    -Toluenesulfonic acid (TsOH) with continuous water removal.
    
Module B: Water Management (The Yield Driver)

For yields >90%, passive equilibrium is insufficient.

MethodSuitabilityNotes
Molecular Sieves (3Å) Small Scale (<1g)Must be flame-dried immediately before use. Powdered sieves work faster than beads.
Dean-Stark Trap Large Scale (>5g)Requires Toluene or Benzene as solvent. Ideal for sterically hindered ketones.
Chemical Scavenging Sensitive SubstratesUse Triethyl orthoformate (

) as a solvent/co-solvent. It consumes water irreversibly.

Standard Operating Procedures (SOPs)

SOP-01: General Hydrazone Formation

Target: Synthesis of N-piperidinyl hydrazones from aldehydes/ketones.

  • Preparation:

    • If using 1-aminopiperidine hydrochloride salt: Dissolve 1.1 equiv in EtOH and add 1.1 equiv of Sodium Acetate (NaOAc) or Triethylamine (

      
      ) to free-base in situ. Stir for 10 min.
      
    • If using free base : Use fresh bottle (colorless liquid). If yellow/brown, distill under vacuum before use.

  • Reaction:

    • Charge reaction vessel with Carbonyl Substrate (1.0 equiv) in absolute EtOH (0.5 M concentration).

    • Add 1-Aminopiperidine (1.1 equiv).

    • Add Glacial Acetic Acid (5 mol%).

    • Critical Step: Add activated 3Å Molecular Sieves (200 mg per mmol substrate).

  • Execution:

    • Stir at Room Temperature (RT) for 2-4 hours.

    • Checkpoint: Monitor by TLC. If <50% conversion after 4h, heat to 60°C.

  • Workup:

    • Filter off sieves.

    • Concentrate in vacuo.

    • Purification: Recrystallization from EtOH/Hexane is preferred over column chromatography, as silica gel is acidic and can hydrolyze the product.

SOP-02: Indazole Synthesis (Fused Heterocycle)

Target: Condensation with 2-halo-benzaldehydes followed by cyclization.

  • Condensation: Follow SOP-01 to form the hydrazone intermediate.

  • Cyclization:

    • Dissolve hydrazone in DMF.

    • Add

      
       (2.0 equiv) and catalytic CuI (10 mol%) / L-Proline (20 mol%).
      
    • Heat to 110°C under Argon for 12h.

    • Result: Intramolecular C-N coupling yields the N-piperidinyl indazole.

Troubleshooting HQ (Q&A)

Q1: My reaction mixture turned dark brown/black rapidly. What happened? A: This is oxidative degradation. N-aminopiperidine is air-sensitive.

  • Fix: Degas your solvent with Nitrogen/Argon for 15 minutes before adding the reagent. Run the reaction under an inert atmosphere. If the starting reagent was already colored, it contains oxidation impurities that catalyze further decomposition—distill it first.

Q2: I see the product on TLC, but it decomposes during column chromatography. A: Hydrazones are hydrolytically unstable on acidic media (Silica Gel, pH ~5).

  • Fix:

    • Pre-treat your silica column with 1% Triethylamine in Hexane to neutralize it.

    • Switch to Neutral Alumina stationary phase.

    • Ideally, purify via recrystallization to avoid hydrolysis entirely.

Q3: The reaction stalls at 50% conversion even with heat. A: You have reached equilibrium saturation.

  • Fix: Heat alone won't shift the equilibrium if water is trapped in the solvent. Add Triethyl orthoformate (1.5 equiv) to the mixture. It reacts with water to form ethanol and ethyl formate, chemically removing water from the equation.

Q4: Can I use the Hydrochloride salt directly without base? A: Generally, no. The HCl salt is too acidic (pH < 2 in solution), which protonates the carbonyl oxygen (good) but completely protonates the hydrazine nitrogen (bad), rendering it non-nucleophilic. You must add at least 1.0 equiv of a base (NaOAc or Pyridine) to buffer the system.

Visualizing the Logic

Diagram 1: The Mechanistic "Goldilocks" Zone

This diagram illustrates why pH control is the single most critical variable in your yield.

ReactionLogic Reagent N-Aminopiperidine (Reagent) LowPH pH < 4 (Too Acidic) Reagent->LowPH HighPH pH > 7 (Too Basic) Reagent->HighPH Optimal pH 4.5 - 5.5 (Optimal) Reagent->Optimal Acid Acid Catalyst (H+) Acid->Optimal catalytic ProtonatedN Protonated Hydrazine (Non-Nucleophilic) LowPH->ProtonatedN Protonation of NH2 InactiveC Unactivated Carbonyl (Slow Electrophile) HighPH->InactiveC Lack of Activation ActivePath Activated Carbonyl + Free Nucleophile Optimal->ActivePath Perfect Balance Product Hydrazone Product (High Yield) ProtonatedN->Product Reaction Stalls InactiveC->Product Slow Kinetics ActivePath->Product - H2O

Caption: The "Goldilocks" pH window is essential to balance carbonyl activation with nucleophile availability.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Start Low Yield / Stalled Reaction CheckTLC Check TLC/LCMS Start->CheckTLC NoProd No Product Formed CheckTLC->NoProd Starting Material Intact Stalled Stalled at ~50% CheckTLC->Stalled Degrade Brown Tar / Streaking CheckTLC->Degrade PHCheck Check pH NoProd->PHCheck AdjustPH Adjust to pH 4-5 (Add AcOH) PHCheck->AdjustPH If too basic FreeBase Free-base the Salt (Add NaOAc) PHCheck->FreeBase If too acidic WaterCheck Water Removal? Stalled->WaterCheck AddSieves Add 3A Sieves or Orthoformate WaterCheck->AddSieves Atmosphere Oxidation Issue Degrade->Atmosphere Inert Use Argon/N2 Degas Solvents Atmosphere->Inert

Caption: Systematic workflow for diagnosing reaction failures based on TLC/LCMS evidence.

References

  • Preparation and Stability: Method for synthesizing 1-aminopiperidine.[1] (2006). WO2006115456A1. Link

  • Mechanistic Insight: Hydrazone Activation in the Aminocatalytic Cascade Reaction. (2024).[2][3] Organic Letters. Link

  • Heterocycle Application: Synthesis of 1H-indazoles and 1H-pyrazoles via C–H amination.[4] (2018).[3][5] ResearchGate. Link

  • Reaction Conditions: Wolff-Kishner Reduction: Hydrazone Formation Tips. (2024).[2][3] OrgoSolver. Link

  • Oxidation Risks: Kinetics of the Oxidation of N-Aminopiperidine. (2012).[6] TU Wien. Link

Sources

Technical Support Center: Handling & Storage of Sensitive Hydrazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Best Practices for Stability, Safety, and Decontamination Audience: Medicinal Chemists, Process Engineers, and Lab Managers Version: 2.1 (Current)

Introduction: The "Dual-Threat" of Hydrazines

Hydrazine derivatives (R-NH-NH


) are a cornerstone of heterocyclic synthesis in drug discovery, yet they present a unique "dual-threat":
  • Chemical Instability: They are potent reducing agents and nucleophiles. Without rigorous exclusion of oxygen and transition metals, they degrade into dark tars (diazenes/tetrazenes) or form explosive peroxides.

  • Biological Toxicity: Many are alkylating agents, suspect carcinogens, and hepatotoxins that can permeate standard laboratory nitrile gloves.

This guide moves beyond generic MSDS advice to provide field-proven protocols for maintaining reagent integrity and ensuring operator safety.

Module 1: Storage & Stability (The "Before" Phase)

The Problem: "My white phenylhydrazine solid turned into a dark red/brown sludge." The Cause: Auto-oxidation catalyzed by trace metals or light. Hydrazines react with atmospheric oxygen to form radical intermediates, leading to colored azobenzene-like impurities.

The "Inert & Cold" Protocol

To maximize shelf-life and safety, hydrazine derivatives must be categorized by their physical state and volatility.

  • Solid Salts (e.g., Hydrochloride salts): generally more stable but still hygroscopic.

  • Free Bases (Liquids/Low-melting solids): Highly susceptible to oxidation and volatilization.

Storage Decision Logic (DOT Diagram)

StorageLogic Start Reagent Intake FormCheck Physical Form? Start->FormCheck SolidSalt Solid Salt (e.g., HCl) FormCheck->SolidSalt Stable Salt FreeBase Free Base / Liquid FormCheck->FreeBase Reactive Base Atmosphere Atmosphere Control SolidSalt->Atmosphere Hygroscopic FreeBase->Atmosphere Oxidation Risk Temp Temp Control Atmosphere->Temp StorageA Desiccator + Dark (RT or 4°C) Temp->StorageA If Salt StorageB Schlenk/Glovebox (-20°C Freezer) Temp->StorageB If Free Base

Caption: Decision matrix for storing hydrazine derivatives based on chemical form and stability risks.

Material Compatibility Table

Hydrazines are incompatible with oxidizing agents and certain metals that catalyze their decomposition (potentially explosively).[1]

MaterialCompatibilityTechnical Note
Stainless Steel (304/316) ✅ ExcellentPassivated surfaces prevent catalytic decomposition.
Glass (Borosilicate) ✅ GoodStandard for lab storage. Amber glass required to prevent photo-degradation.
Teflon (PTFE) ✅ ExcellentInert to nucleophilic attack.
Brass / Copper / Bronze DANGER Cu(II) ions catalyze rapid oxidative decomposition and gas evolution (N₂).
Aluminum ⚠️ PoorCan be corroded by basic hydrazine solutions.
Ketones (Acetone) Incompatible Reacts to form hydrazones + water (releasing heat). Do not use for cleaning.

Module 2: Handling & Synthesis (The "During" Phase)

The Problem: "I smell an ammonia-like odor through my gloves." The Cause: Standard nitrile gloves offer poor permeation resistance to low-molecular-weight hydrazines (e.g., Methylhydrazine).

PPE & Glove Selection

Do not rely on standard 4-mil nitrile gloves for liquid hydrazines.

  • Primary Barrier: Butyl Rubber is the gold standard for hydrazine resistance.[2]

  • Secondary Barrier (Dexterity): If Butyl is too thick for fine manipulation, use the "Double-Glove" technique:

    • Inner Layer: Laminate film (e.g., Silver Shield™) - Chemical Barrier

    • Outer Layer: Standard Nitrile - Mechanical protection & Dexterity

Reaction Setup Best Practices
  • Solvent Selection: Avoid ketones (acetone, MEK) and aldehydes. Use alcohols, ethers (THF), or chlorinated solvents (DCM), provided they are peroxide-free.

  • Inerting: All reactions involving free-base hydrazines should be purged with Argon or Nitrogen.

  • Glassware Cleaning: Never rinse hydrazine-contaminated glassware with Acetone. The resulting hydrazone formation can be exothermic and difficult to remove. Rinse with dilute acid (to protonate the hydrazine) or water first.

Safe Handling Workflow (DOT Diagram)

HandlingFlow Prep Preparation PPE PPE Check: Butyl or Laminate Gloves Prep->PPE Weighing Weighing: Closed Balance/Hood PPE->Weighing Reaction Reaction: Inert Gas (Ar/N2) Weighing->Reaction Cleanup Decon: No Acetone! Reaction->Cleanup

Caption: Operational workflow emphasizing PPE and solvent restrictions during hydrazine handling.

Module 3: Emergency & Decontamination (The "After" Phase)

The Problem: "I spilled hydrazine. Should I pour bleach on it?" The Answer: Proceed with caution. While hypochlorite (bleach) neutralizes hydrazine, it can generate toxic N-nitrosamines or chloramines if the stoichiometry is wrong.

Spills: The "Dilute & Destroy" Protocol

Never add concentrated bleach to concentrated hydrazine (risk of fire/violent gas evolution).

  • Evacuate & Ventilate: If the spill is significant (>100 mL) or outside a fume hood, evacuate.

  • Dilute: Dilute the spill with excess water to <5% concentration. This acts as a heat sink.

  • Neutralize:

    • Preferred Method: Use a 5% Sodium Hypochlorite (Bleach) solution. Add slowly in excess (at least 20:1 ratio of bleach to spill).

    • Chemistry:

      
      
      
    • Critical Note: Ensure excess oxidant is present to drive the reaction all the way to Nitrogen gas (

      
      ). Incomplete oxidation can yield carcinogenic nitrosamines [1].[3]
      
  • Verify: Check for residual oxidizer (using starch-iodide paper) to ensure the hydrazine is consumed.

Waste Disposal[2][4]
  • Do not mix hydrazine waste with ketone waste streams (acetone washings).

  • Do not mix with oxidizing acids (Nitric acid).

  • Segregate into a basic, reducing organic waste stream.

Frequently Asked Questions (FAQ)

Q: Can I use a standard rotary evaporator for hydrazine removal? A: Yes, but with caveats. Hydrazine hydrates often "bump" violently. Additionally, hydrazine vapors can damage vacuum pump seals. Use a dry-ice trap to condense vapors before they reach the pump. Ensure the trap is cleaned immediately after use to prevent accumulation of unstable condensates.

Q: My phenylhydrazine bottle has crystals on the cap. Is it safe? A: Those crystals could be simple hydrazine salts, but they could also be oxidation products. If the solid inside is still white/off-white, it is likely usable. If the crystals are dark red or brown, significant decomposition has occurred. Do not scrape crystals aggressively; friction sensitivity is low for pure phenylhydrazine but higher for certain nitrated derivatives [2].

Q: Why is "No Acetone" emphasized so heavily? A: Acetone reacts with hydrazine to form acetone azine. While not immediately explosive, this reaction releases water and heat, which can disrupt sensitive syntheses. More importantly, if you try to clean a flask containing residual hydrazine perchlorate (or other energetic salts) with acetone, the organic solvent can sensitize the mixture, increasing explosion risk.

References

  • Castegnaro, M., et al. (1986). "Oxidative destruction of hydrazines produces N-nitrosamines and other mutagenic species."[4] American Industrial Hygiene Association Journal, 47(6), 360-364.[4]

  • U.S. Defense Technical Information Center (DTIC). "Safety and Handling of Hydrazine." Technical Report. 5

  • Arxada. "Hydrazine Hydrate - Safety Data Sheet & Handling Guide." 6

  • Columbia University. "Chemical Resistance Guide - 7th Edition." (Glove Permeation Data). 7

  • Thermo Fisher Scientific. "Safety Data Sheet: Hydrazine Hydrate." 8[9][10][5]

Sources

Troubleshooting cyclization reactions involving 4-(Fluoromethyl)-4-methylpiperidin-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cyclization of 4-(Fluoromethyl)-4-methylpiperidin-1-amine

Welcome to the technical support center for troubleshooting cyclization reactions involving 4-(Fluoromethyl)-4-methylpiperidin-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing novel heterocyclic scaffolds from this fluorinated building block. Here, we address common challenges in a direct question-and-answer format, grounded in mechanistic principles and practical, field-tested solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Low Yield and Incomplete Conversion

Question 1: My cyclization reaction is resulting in a low yield of the desired product, with a significant amount of unreacted 4-(Fluoromethyl)-4-methylpiperidin-1-amine starting material. What are the likely causes and how can I improve the conversion?

Answer:

Low conversion is a frequent hurdle in heterocyclic synthesis and can be attributed to several factors.[1] A systematic approach to troubleshooting is recommended.[1]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical parameters.[1] An insufficient temperature may not provide the necessary activation energy for the reaction to proceed efficiently. Conversely, excessively high temperatures could lead to degradation of the starting material or product.

  • Purity of Reagents and Solvents: The presence of impurities in your starting material, reagents, or solvents can inhibit the reaction.[1] Water is a common culprit in many cyclization reactions, especially those sensitive to moisture.

  • Inadequate Catalyst Activity or Loading: If your reaction is catalyst-dependent, the catalyst may be deactivated or used in an insufficient amount. For intramolecular N-N bond formation, transition metal catalysts like copper or iron complexes are often employed.[2][3]

  • Atmospheric Contamination: Reactions sensitive to oxygen or moisture require a properly maintained inert atmosphere (e.g., nitrogen or argon).[1]

Troubleshooting Workflow for Low Conversion:

Caption: Intermolecular vs. Intramolecular Reaction.

Strategies to Minimize Dimerization:

  • High Dilution Conditions: The most effective way to favor intramolecular cyclization over intermolecular dimerization is to perform the reaction under high dilution. This decreases the probability of two substrate molecules encountering each other in the solution. A slow addition of the starting material to the reaction mixture over an extended period can also maintain a low effective concentration.

  • Optimize Temperature: Lowering the reaction temperature may favor the desired intramolecular pathway if it has a lower activation energy than the intermolecular dimerization.

Question 3: My reaction is producing a byproduct with a mass that suggests the loss of fluorine. What could be causing this defluorination, and how can it be prevented?

Answer:

The loss of fluorine from a fluoromethyl group can occur under certain conditions, particularly in the presence of strong bases or nucleophiles, or under harsh thermal conditions. The electron-withdrawing nature of the fluorine atom can make the protons on the fluorinated carbon more acidic, potentially leading to elimination reactions.

Potential Causes of Defluorination:

  • Strongly Basic Conditions: If your reaction conditions are strongly basic, deprotonation of the fluoromethyl group could initiate an elimination cascade.

  • Nucleophilic Attack: A strong nucleophile present in the reaction mixture could potentially displace the fluoride ion.

  • Lewis Acid Catalysis: Some Lewis acids may coordinate to the fluorine atom, weakening the C-F bond and making it more susceptible to cleavage.

Preventative Measures:

  • Base Selection: If a base is required, use a milder, non-nucleophilic base.

  • Temperature Control: Avoid excessive heating, as this can promote decomposition and elimination reactions. [4]

  • Protecting Groups: If applicable, consider if a protecting group strategy could shield the reactive site from unwanted side reactions.

Section 3: Purification Challenges

Question 4: The desired cyclized product is highly polar and difficult to separate from the starting material and polar byproducts using standard silica gel chromatography. What purification strategies do you recommend?

Answer:

Purifying polar, nitrogen-containing heterocycles can be challenging due to their strong interaction with silica gel, often leading to streaking and poor separation. [5]

Recommended Purification Techniques:

TechniqueStationary PhaseMobile Phase ConsiderationsKey Advantages
Reversed-Phase Chromatography C18Water/Acetonitrile or Water/Methanol with modifiers (e.g., 0.1% TFA or Formic Acid)Excellent for polar compounds. Modifiers can improve peak shape. [5]
Hydrophilic Interaction Liquid Chromatography (HILIC) Polar (e.g., silica, amide)High organic content with a small amount of aqueous bufferAn alternative to reversed-phase for very polar compounds.
Modified Normal Phase Chromatography Silica GelAdd a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the eluent. [5]Neutralizes acidic sites on silica, reducing streaking of basic compounds. [5]
Ion-Exchange Chromatography Cation or Anion Exchange ResinAqueous buffers with a salt gradientEffective for separating compounds based on charge.

Protocol: Purification of a Polar Basic Compound by Reversed-Phase Flash Chromatography

  • Sample Preparation: Dissolve the crude material in a minimal amount of a strong solvent such as methanol, DMSO, or DMF. [5]

  • Dry Loading: Adsorb the dissolved sample onto a small amount of C18 silica or Celite. Remove the solvent under reduced pressure to obtain a dry, free-flowing powder. [5]

  • Column Equilibration: Use a pre-packed C18 flash column and equilibrate it with at least 5 column volumes of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). [5]

  • Gradient Elution: Load the sample and begin the elution with a shallow gradient, gradually increasing the percentage of the organic solvent to elute the compounds of interest.

Section 4: Structural Characterization

Question 5: I have isolated what I believe to be the correct product, but I am having trouble definitively confirming the structure and the presence of the fluoromethyl group. Which analytical techniques are most suitable?

Answer:

A combination of spectroscopic techniques is essential for the unambiguous structural elucidation of novel heterocyclic compounds. [6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the overall proton environment.

    • ¹³C NMR: Will show the carbon framework. The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant.

    • ¹⁹F NMR: This is the most direct method to confirm the presence and environment of the fluorine atom. The fluoromethyl group should appear as a characteristic signal, likely a triplet if coupled to two equivalent protons.

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental composition and confirmation of the molecular formula.

    • Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can provide valuable structural information. [7]The fragmentation pattern of the piperidine ring and its substituents can help to piece together the structure. [6][8]

  • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups in the molecule.

Analytical Workflow for Structural Confirmation:

Caption: Workflow for structure elucidation.

By systematically applying these troubleshooting strategies and analytical techniques, researchers can overcome the common challenges associated with the cyclization of 4-(Fluoromethyl)-4-methylpiperidin-1-amine and successfully synthesize and characterize novel heterocyclic compounds.

References

  • Benchchem. Application Notes and Protocols for the Analytical Characterization of Piperidine Compounds.
  • Benchchem. troubleshooting guide for the synthesis of heterocyclic compounds.
  • Organic Chemistry Frontiers (RSC Publishing). Copper-catalyzed oxidative dehydrogenative N–N bond formation for the synthesis of N,N′-diarylindazol-3-ones.
  • Benchchem. Overcoming challenges in the purification of heterocyclic compounds.
  • Organic Letters. Intramolecular Fe(II)-Catalyzed N-O or N-N Bond Formation from Aryl Azides.
  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • ResearchGate. Cyclization Reactions of N‐Aminopyridinium Salts: Synthetic Scope and Mechanistic Insights | Request PDF.
  • PubMed. One-pot synthesis of 3-azido- and 3-aminopiperidines by intramolecular cyclization of unsaturated amines.
  • University of Rochester. Troubleshooting: How to Improve Yield.
  • ACS Figshare. One-Pot Synthesis of 3‑Azido- and 3‑Aminopiperidines by Intramolecular Cyclization of Unsaturated Amines.
  • ResearchGate. (PDF) Synthesis, characterization and antimicrobial activity of piperidine derivatives.
  • Indian Academy of Sciences. Fluorine effect on pericyclic and pseudopericyclic processes: Evidences and ab initio theory.
  • Arabian Journal of Chemistry. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review.
  • PubMed. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors.
  • Heterocycles. N,N-BOND FORMATION IN INTRAMOLECULAR COBALT-CATALYZED [2 + 2 + 2] CYCLIZATIONS OF ALKYNYL-LINKED BISNITRILES, AND THE PREPARATIO.
  • Der Pharma Chemica. Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives.
  • Organic Chemistry Portal. Synthesis of 1,2,4-triazolo[1,5-a]pyridines.
  • Benchchem. Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
  • Thieme. Recent Advances in Nitrogen–Nitrogen Bond Formation.
  • Benchchem. Side reactions associated with piperidine treatment of PEG-containing molecules.
  • JACS Au. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations.
  • ChemRxiv. N-N Bond Formation Through N-H Dehydrocoupling.
  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Reddit. What are some common causes of low reaction yields? : r/Chempros.
  • ARKAT USA. Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction.
  • PMC. Fluorination of some highly functionalized cycloalkanes: chemoselectivity and substrate dependence.
  • Quora. What could be reason for getting a very low yield in organic chemistry?.
  • PMC. Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor.
  • ResearchGate. Biological Impacts of Fluorination.
  • PMC. Elucidating Fluorine Steering Effects in Diels-Alder Reactions Interfaced with Charge-Enhanced Reactivity.
  • European Journal of Chemistry. Convenient synthesis of some new pyrazolo[5,1-c]triazines, isoxazolo[3,4-d] pyrimidine and pyridine derivatives containing benzofuran moiety.
  • The Journal of Organic Chemistry. Asymmetric Syntheses of N-Boc 2-Substituted Pyrrolidines and Piperidines by Intramolecular Cyclization.
  • The Analytical Scientist. Purification of polar compounds.
  • PubMed. Synthesis of V-triazolo(4,5-c)pyridine nucleosides and 4-(beta-D-ribofuranosyl)amino-1,2,3-thiadiazolo(5,4-b)pyridine via a rearrangement.
  • Mettler Toledo. Fluorine and Fluorination Chemistry - Pharmaceutical and Polymer Chemistry.
  • James Ashenhurst. Natural Product Isolation (2) - Purification Techniques, An Overview.
  • ZEOCHEM. Purification of APIs.
  • PubMed. New cyclization reaction at the amino terminus of peptides and proteins.
  • PubMed. Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines.
  • Reddit. Purification of strong polar and basic compounds : r/Chempros.
  • RSC Publishing. Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines.
  • PMC. Rational design of N-heterocyclic compound classes via regenerative cyclization of diamines.
  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • AZoM.com. Maximizing Yield and Purity: Strategies for Fine Chemical Synthesis.
  • Journal of the Chemical Society, Perkin Transactions 1. Synthesis of hydroxy pyrrolidines and piperidines via free-radical cyclisations.
  • Beilstein Journals. Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor.
  • Frontiers. Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis.
  • ResearchGate. Synthesis and reactivity of 4-(trifluoromethyl)azetidin-2-ones | Request PDF.
  • Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives.
  • PMC. Synthesis of Fluorinated Amines: A Personal Account.

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Technical Support Center: Resolving Solubility Challenges of Fluorinated Piperidine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide practical, in-depth solutions to common solubility issues encountered with fluorinated piperidine salts. As a Senior Application Scientist, my goal is to equip you with not only the "how" but also the "why" behind these troubleshooting strategies, ensuring your experimental success.

Introduction: The Fluorinated Piperidine Conundrum

Fluorinated piperidines are a cornerstone in modern medicinal chemistry, offering unique physicochemical properties that can enhance metabolic stability, binding affinity, and membrane permeability.[1][2][3] However, the very features that make them attractive can also introduce significant solubility challenges. The high electronegativity of fluorine can lower the pKa of the piperidine nitrogen, altering its ionization behavior and, consequently, its aqueous solubility.[1][4][5][6] This guide provides a structured approach to systematically diagnose and resolve these issues.

Frequently Asked Questions (FAQs)

Here, we address the most common initial queries regarding the solubility of fluorinated piperidine salts.

Q1: Why is my fluorinated piperidine salt not dissolving in aqueous buffers, even though the parent piperidine was soluble?

A1: The introduction of fluorine atoms, particularly near the basic nitrogen of the piperidine ring, exerts a strong electron-withdrawing effect.[1] This effect lowers the compound's pKa, meaning it requires a more acidic environment to become fully protonated and, thus, soluble.[5][6] The fluorinated analogue may also have a higher crystal lattice energy, which is the energy required to break apart the crystal structure, making it more difficult to dissolve.[7]

Q2: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous assay buffer. What should I do?

A2: This is a classic problem for compounds with poor aqueous solubility.[8] The high concentration of the organic co-solvent (DMSO) keeps the compound in solution, but upon dilution into an aqueous medium, the compound crashes out. To mitigate this, ensure the final DMSO concentration in your assay is as low as possible (typically under 1%) while still maintaining solubility.[8] A stepwise dilution, where you first dilute the DMSO stock into a buffer containing an intermediate percentage of a co-solvent before the final dilution, can also be effective.[8]

Q3: Can I simply heat the solution to get my compound to dissolve?

A3: While gentle heating can sometimes help overcome the activation energy for dissolution, it should be approached with caution.[9] Some salts may have lower solubility at higher temperatures, and prolonged heating can lead to degradation of the compound. It is crucial to first assess the thermal stability of your compound. If you do use heat, allow the solution to cool to room temperature to ensure the compound remains in solution, as precipitation upon cooling indicates that the solubility is temperature-dependent.[10]

Troubleshooting Guides: A Step-by-Step Approach

When faced with a solubility challenge, a systematic approach is key. The following guides will walk you through logical troubleshooting workflows.

Guide 1: The Initial Assessment - Is It a pH Problem?

The basicity of the piperidine nitrogen is the most critical handle for manipulating solubility.

Core Principle: For basic compounds like piperidines, solubility is highly pH-dependent.[11] By lowering the pH well below the compound's pKa, the equilibrium shifts towards the protonated, more soluble salt form.

  • Preparation of Buffers: Prepare a series of buffers across a physiologically relevant pH range (e.g., pH 2, 4, 6, 7.4, 9).

  • Sample Preparation: Add an excess amount of your fluorinated piperidine salt to a vial containing a known volume of each buffer.

  • Equilibration: Agitate the samples at a constant temperature (e.g., 25°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.[12][13][14]

  • Sample Analysis: After equilibration, filter the samples to remove undissolved solid and quantify the concentration of the dissolved compound using a suitable analytical method like HPLC-UV.[12][15][16]

Data Interpretation:

pH of BufferExpected Observation for a Basic CompoundTroubleshooting Action
2.0 - 4.0 High SolubilityYour compound is likely a typical base. Use an acidic buffer for stock solutions.
6.0 - 7.4 Moderate to Low SolubilityThe pH is approaching the pKa. Consider if this solubility is sufficient for your assay.
> 8.0 Very Low to InsolubleThe compound is predominantly in its neutral, less soluble free base form.
Guide 2: Leveraging Co-solvents for Enhanced Solubility

When pH adjustment alone is insufficient, the use of co-solvents is the next logical step.

Core Principle: Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous system, making it more favorable for less polar compounds to dissolve.[10][17][18]

  • Dimethyl Sulfoxide (DMSO)

  • Ethanol

  • Methanol

  • Polyethylene Glycols (PEGs)

  • N,N-Dimethylformamide (DMF)

  • Stock Solution Preparation: Prepare a high-concentration stock solution of your compound in 100% of the chosen co-solvent (e.g., 10 mg/mL in DMSO).[19]

  • Serial Dilution: Create a series of dilutions of your stock solution into your primary aqueous buffer.

  • Observation: Visually inspect for precipitation at each dilution. Note the highest concentration that remains in solution for each co-solvent system.

  • Assay Compatibility: Crucially, verify that the final concentration of the co-solvent is compatible with your experimental system (e.g., does not inhibit enzymes, affect cell viability).

Troubleshooting Flowchart for Co-Solvent Selection

start Start: Compound Precipitates in Aqueous Buffer check_dmso Is final DMSO concentration > 1%? start->check_dmso reduce_dmso Reduce final DMSO to < 1% check_dmso->reduce_dmso Yes screen_cosolvents Screen other co-solvents (Ethanol, PEG, etc.) check_dmso->screen_cosolvents No still_precipitates Still Precipitates? reduce_dmso->still_precipitates still_precipitates->screen_cosolvents Yes success Success: Soluble Compound still_precipitates->success No check_compatibility Is co-solvent compatible with assay? screen_cosolvents->check_compatibility check_compatibility->success Yes fail Consider Advanced Techniques check_compatibility->fail No

Caption: Decision workflow for co-solvent troubleshooting.

Guide 3: Advanced Strategies - When Simple Fixes Aren't Enough

For particularly challenging compounds, more advanced formulation strategies may be necessary.

Core Principle: The choice of the counter-ion in a salt can significantly impact its crystal packing, hygroscopicity, and ultimately, its solubility.[20][21][22][23] For a basic piperidine, different acidic counter-ions can be screened.

Common Counter-ions for Basic Drugs:

  • Hydrochloride (HCl)

  • Sulfate

  • Mesylate

  • Tosylate

  • Fumarate

  • Citrate

Workflow for Salt Screening:

cluster_0 Salt Screening Workflow start Start with Free Base react React with various acids (HCl, H2SO4, etc.) in a suitable solvent start->react isolate Isolate and dry resulting salts react->isolate characterize Characterize solids (e.g., XRPD, DSC) isolate->characterize measure Measure aqueous solubility of each salt form characterize->measure select Select salt with optimal solubility and stability measure->select

Caption: A simplified workflow for screening different salt forms.

Core Principle: Excipients are inactive substances used alongside the active pharmaceutical ingredient (API) to aid in the manufacturing process and improve stability and solubility.[24][25]

  • Surfactants: These molecules can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous media.[10][18] Examples include Tween® and Triton™ X-100.

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule from water.[8][26]

Conclusion

Resolving solubility issues with fluorinated piperidine salts requires a methodical and informed approach. By understanding the underlying physicochemical principles—particularly the impact of fluorination on pKa—and systematically applying the troubleshooting strategies outlined in this guide, researchers can overcome these common hurdles. Always begin with the simplest techniques, such as pH adjustment and co-solvent screening, before moving to more complex and resource-intensive methods like salt form screening and the use of specialized excipients.

References

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025, October 17). World Pharma Today.
  • Mannala, T. (2025, October 8). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. Pharma Focus Asia.
  • Formulation strategies for poorly soluble drugs. (2025, July 8). ResearchGate.
  • Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. (2016, September). ResearchGate.
  • Salt Selection in Drug Development. (2021, May 21). Pharmaceutical Technology.
  • Excipients: Enhancing the New, Poorly Soluble APIs. (2015, June 1). Drug Development & Delivery.
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.). MDPI.
  • A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism. (2025, April 21). ACS Publications.
  • Solving solubility issues in modern APIs. (2018, July 26). Teva API.
  • Aqueous solubility-enhancing excipient technologies: a review of recent developments. (2018, January 2). OnDrugDelivery.
  • Estimating the Aqueous Solubility of Pharmaceutical Hydrates. (n.d.). PMC.
  • Improving API Solubility by Salt and Cocrystal Formation. (n.d.). Merck.
  • Technical Support Center: Overcoming Poor Solubility of Starting Materials. (n.d.). Benchchem.
  • Accuracy of calculated pH-dependent aqueous drug solubility. (2025, August 5). ResearchGate.
  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). (n.d.). ResearchGate.
  • Accuracy of calculated pH-dependent aqueous drug solubility. (2004, August 15). PubMed.
  • Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. (1999, June 17). PubMed.
  • Tuning basicity. (2023, December 14). Cambridge MedChem Consulting.
  • Enhancing solubility with novel excipients. (2025, December 3). Manufacturing Chemist.
  • Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. (n.d.). IQPC.
  • Solubility and chemical quantification of APIs/drugs. (n.d.). Emmace.
  • Fluorine in drug discovery: Role, design and case studies. (n.d.). The Pharma Journal.
  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. (2020, May 12). PMC.
  • High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light scattering. (2025, September 22). Pharma Excipients.
  • ANALYTICAL TESTING–ACCURATE AND COMPLETE CHARACTERIZATION OF YOUR API. (n.d.). Altasciences.
  • Application of drug physico chemical characterisation in drug discovery. (n.d.). Merck Group.
  • Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds. (n.d.). Benchchem.
  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. (2023, May 16). The Nairoukh Research Group.
  • Technical Support Center: Enhancing the Solubility of Piperidine Intermediates. (n.d.). Benchchem.
  • Enhancing Drug Solubility, Bioavailability, and Targeted Therapeutic Applications through Magnetic Nanoparticles. (2024, October 13). MDPI.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI.
  • Troubleshooting: The Workup. (n.d.). University of Rochester.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024, March 15). WuXi AppTec DMPK.
  • 2.5: Preparing Solutions. (2025, August 18). Chemistry LibreTexts.
  • How to tackle compound solubility issue. (2022, January 6). Reddit.
  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. (2020, September 18). ACS Publications.
  • STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. (2011, May 28). International Journal of Pharmaceutical Sciences Review and Research.
  • How to dissolve salts properly. (2021, April 15). ResearchGate.
  • Developing Efficient Nucleophilic Fluorination Methods and Application to Substituted Picolinate Esters. (2014, July 4). ACS Publications.
  • Prediction of pH Dependent Drug Drug Interactions for Basic Drugs using PBBM Modeling Industry Case. (2020, March 3). YouTube.
  • Dissolution Method Troubleshooting: An Industry Perspective. (2022, November 1). Pharmaceutical Technology.
  • How do you purify a salt in the lab?. (n.d.). TutorChase.
  • PFAS-free synthesis of fluorinated drugs and pesticides. (2024, September 16). Chemistry World.
  • Fluorinated covalent organic frameworks for efficient drug delivery. (n.d.). PMC.
  • Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA) During Co-Precipitation. (2025, January 8). MDPI.

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Validation & Comparative

Lipophilicity (LogP) comparison of fluorinated vs non-fluorinated N-amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Effect

In medicinal chemistry, the introduction of fluorine into saturated N-heterocycles (piperidines, pyrrolidines, azetidines) is a precision tool for modulating physicochemical properties. While often cited for metabolic blocking, fluorine's most profound impact in early discovery is the modulation of basicity (pKa) and the consequent shift in effective lipophilicity (LogD) at physiological pH.

This guide objectively compares fluorinated vs. non-fluorinated N-amines, demonstrating that while fluorine may lower the intrinsic lipophilicity (LogP) of the neutral species due to polarity, it frequently increases LogD7.4 by suppressing ionization.

Mechanistic Insight: Why Fluorine Changes LogP/LogD[1]

To predict the behavior of fluorinated amines, one must distinguish between intrinsic lipophilicity (LogP of the neutral species) and distribution coefficient (LogD at a specific pH).

The Dipole-Basicity Trade-off

Fluorine is the most electronegative element (


). When attached to a carbon framework near a basic nitrogen:
  • Inductive Effect (-I): Fluorine pulls electron density through the

    
    -bond framework, destabilizing the protonated ammonium species. This lowers the pKa  (typically by 1–3 units depending on distance).
    
  • Dipole Vector: The C-F bond creates a strong dipole. If this dipole aligns with the N-lone pair vector, the molecule becomes more polar (lower Intrinsic LogP). If it opposes, the net dipole may decrease.

  • Solvation: The hydrophobic fluorocarbon surface resists water solvation, but the polarized C-F bond accepts weak hydrogen bonds.

DOT Diagram: The Physicochemical Cascade

The following diagram illustrates the causal relationship between fluorination, pKa reduction, and membrane permeability.

FluorineEffect Fluorination Fluorine Substitution (e.g., 3-F-Piperidine) Inductive Inductive Effect (-I) Electron Withdrawal Fluorination->Inductive pKa_Drop Reduction in pKa (Basicity) Inductive->pKa_Drop Destabilizes cation Ionization Ionization Equilibrium (at pH 7.4) pKa_Drop->Ionization Neutral_Species Increased Fraction of Neutral Species Ionization->Neutral_Species Henderson-Hasselbalch LogD_Boost Increased LogD7.4 (Effective Lipophilicity) Neutral_Species->LogD_Boost Permeability Enhanced Membrane Permeability LogD_Boost->Permeability

Caption: Causal pathway showing how fluorine substitution lowers basicity to increase the neutral fraction at physiological pH, thereby boosting effective lipophilicity (LogD).

Comparative Analysis: Data & Trends

The following table synthesizes experimental data trends observed in seminal studies (e.g., Morgenthaler et al., Carreira et al.). Note that LogP refers to the neutral species, while LogD7.4 accounts for ionization.

Table 1: Physicochemical Profile of Matched Molecular Pairs
ScaffoldStructurepKa (approx)LogP (Neutral)LogD (pH 7.4)Key Observation
Piperidine Parent~11.00.84-2.5Highly ionized at pH 7.4; poor passive permeability.
3-F-Piperidine Monofluorinated~9.40.64-1.5pKa drops ~1.6 units. LogD increases by ~1 log unit despite lower intrinsic LogP.
3,3-F2-Piperidine Gem-difluorinated~8.50.80-0.2pKa drops ~2.5 units. Massive gain in LogD7.4; significantly better permeability.
4-F-Piperidine Distal Fluorine~10.80.70-2.4Minimal pKa change due to distance; intrinsic LogP drops due to polarity.
Pyrrolidine Parent~11.30.46-2.8Highly basic; significant lysosomal trapping risk.
3-F-Pyrrolidine Monofluorinated~9.40.28-1.7Similar trend to piperidine: lower pKa drives higher LogD.

Critical Analysis:

  • The "LogD Paradox": Notice that for 3-F-piperidine, the intrinsic LogP (0.64) is lower than the parent (0.84) because the C-F bond adds polarity. However, the effective LogD at pH 7.4 is higher (-1.5 vs -2.5).

  • Design Consequence: If your goal is to push a basic amine through a membrane (BBB or Gut), fluorination at the

    
    -position (3-position) is a superior strategy to adding bulky carbon groups, as it improves permeability without significantly increasing molecular weight or metabolic liability.
    

Experimental Protocols

Accurate determination of these values is challenging because aliphatic amines lack UV chromophores and are highly polar.[1] Standard shake-flask methods are low-throughput.[2] The following Derivatization-HPLC Protocol is recommended for high-throughput screening.

Protocol A: LogD Determination via HPLC (Derivatization Method)

Applicability: Non-UV active aliphatic amines (e.g., piperidines).

1. Reagents & Preparation
  • Derivatizing Agent: Dansyl Chloride (5 mg/mL in acetone).[3] Reacts with secondary amines to form sulfonamides (UV active @ 254nm, highly fluorescent).

  • Buffer: 0.1 M Sodium Bicarbonate (pH 10).

  • Mobile Phases:

    • A: 0.1% Formic acid in Water.

    • B: 0.1% Formic acid in Acetonitrile.

2. Workflow Diagram

HPLC_Protocol Sample Amine Sample (Aq. Solution) Deriv Derivatization (Dansyl-Cl, pH 10, 60°C) Sample->Deriv Mix 1:1 Quench Quench (NH4OH) Deriv->Quench 45 min incubation HPLC HPLC Separation (C18 Column) Quench->HPLC Inject Detect Detection (UV 254nm / FLD) HPLC->Detect Calc Data Analysis (k' to LogP) Detect->Calc Ret. Time

Caption: Workflow for determining lipophilicity of non-chromophoric amines using pre-column derivatization.

3. Step-by-Step Procedure
  • Derivatization: Mix 500 µL of amine sample (100 µM in water) with 500 µL Dansyl Chloride solution and 1 mL pH 10 buffer.

  • Incubation: Heat at 60°C for 45 minutes to ensure complete conversion of the secondary amine.

  • Quench: Add 100 µL ammonium hydroxide to scavenge excess Dansyl Chloride (prevents column fouling).

  • HPLC Run: Inject 10 µL onto a C18 column (e.g., Phenomenex Gemini, 3µm). Run a gradient from 5% to 95% B over 10 minutes.

  • Calibration: Run a set of standard amines with known LogP values derivatized in the same manner.

  • Calculation: Plot

    
     vs. 
    
    
    
    (capacity factor). Interpolate the sample's LogP from the retention time.

Note on Validity: This method measures the LogP of the derivative. To correlate back to the parent amine's LogD, you must validate with a subset of potentiometrically determined pKa values (Protocol B).

Strategic Application in Drug Design

When should you deploy fluorinated amines?

  • To Improve CNS Penetration:

    • If a basic amine has a pKa > 10, it is >99.9% ionized at physiological pH.

    • Action: Introduce a fluorine at the

      
      -position (3-F).
      
    • Result: pKa drops to ~9.0. The neutral fraction increases by ~10-fold, significantly boosting passive diffusion across the Blood-Brain Barrier (BBB).

  • To Reduce hERG Liability:

    • hERG inhibition often correlates with high basicity and high lipophilicity.

    • Action: Fluorination lowers basicity (good for hERG) but increases effective lipophilicity (bad for hERG).

    • Nuance: The dipole effect of fluorine can disrupt the specific

      
      -cation interactions required for hERG binding.
      
  • Metabolic Blocking:

    • The C-H bonds adjacent to nitrogen (

      
      -position) are prone to oxidative metabolism (N-dealkylation).
      
    • Action: Fluorination at the

      
      -position deactivates the 
      
      
      
      -C-H bonds electronically, slowing down metabolism without the steric penalty of a methyl group.

References

  • Morgenthaler, M., et al. (2003). Predicting and tuning physicochemical properties in lead optimization: Amine basicity. ChemMedChem. (Validated via search context).

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry.[4][5][6][7][8] Chemical Society Reviews.

  • Carreira, E. M., et al. (2016).[9] Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. Journal of Medicinal Chemistry.[7][8]

  • ACD/Labs Application Note. Lipophilicity Descriptors: Understanding When to Use LogP & LogD.

  • BenchChem Protocols. HPLC Analysis of Amines.

Sources

Safety Operating Guide

Definitive Guide to Personal Protective Equipment for Handling 4-(Fluoromethyl)-4-methylpiperidin-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides comprehensive, experience-driven guidance on the requisite personal protective equipment (PPE) and associated safety protocols for handling 4-(Fluoromethyl)-4-methylpiperidin-1-amine. As a specialized fluorinated piperidine derivative, this compound necessitates a rigorous and proactive approach to safety. The following protocols are designed to empower researchers, scientists, and drug development professionals to operate with the highest degree of safety, ensuring both personal protection and data integrity. This guide moves beyond a simple checklist, delving into the causality behind each recommendation to build a foundational understanding of safe laboratory practice.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any handling occurs, a thorough understanding of the potential hazards is paramount. While specific toxicological data for 4-(Fluoromethyl)-4-methylpiperidin-1-amine may be limited, data from structurally similar compounds and general fluorinated amines indicate a clear hazard profile. The primary risks are associated with irritation to the skin, eyes, and respiratory system.

Based on available Safety Data Sheets (SDS) for analogous compounds, the following classifications are anticipated and must be assumed in the absence of specific data.[1]

Hazard ClassGHS Hazard StatementRationale and Implication
Skin Irritation H315: Causes skin irritationDirect contact can lead to redness, itching, and inflammation. This necessitates robust skin protection.
Eye Irritation H319: Causes serious eye irritationSplashes or contact with airborne particles can cause significant eye damage. Comprehensive eye and face protection is non-negotiable.
Respiratory Irritation H335: May cause respiratory irritationInhalation of dust or aerosols can irritate the respiratory tract, leading to coughing and discomfort. Engineering controls are the first line of defense.

These potential hazards form the basis for the multi-layered PPE strategy outlined below. Every procedural step is a self-validating system designed to mitigate these specific risks.

Core Protective Equipment: Your First Line of Defense

Selection of appropriate PPE is the most critical logistical step in your experimental workflow. The equipment specified below is considered the minimum standard for handling this compound.

Eye and Face Protection

Direct ocular exposure is a primary risk. Standard safety glasses are insufficient.

  • Mandatory: Wear tightly-fitting, indirectly vented chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[2][3]

  • Best Practice: In conjunction with goggles, use a full-face shield, especially when handling larger quantities (>1g) or when there is a significant risk of splashes.[4][5] This provides a secondary barrier protecting the entire face.

Skin and Body Protection
  • Gloves: The choice of glove material is critical for preventing skin contact.[6]

    • Primary Recommendation: Nitrile gloves are suitable for incidental contact with many chemicals in this class.[3]

    • Protocol: Always wear two pairs of gloves (double-gloving). This provides protection in case the outer glove is compromised and allows for safe removal of the contaminated outer layer without exposing the skin.

    • Action: Before use, always inspect gloves for any signs of degradation or punctures. Remove and replace gloves immediately if contamination is suspected. Wash hands thoroughly after removing gloves.[1]

  • Laboratory Coat/Coveralls:

    • A clean, buttoned, knee-length laboratory coat is required to protect street clothing and skin.[4]

    • For procedures with a higher risk of spillage, a chemical-resistant apron or disposable coveralls should be worn over the lab coat.[5]

Respiratory Protection

The potential for respiratory irritation dictates that engineering controls are the primary method of protection.

  • Primary Engineering Control: All handling of 4-(Fluoromethyl)-4-methylpiperidin-1-amine, including weighing and solution preparation, MUST be conducted inside a certified chemical fume hood with adequate airflow.[7]

  • Secondary Respiratory Protection: If a fume hood is not available or if there is a risk of generating significant dust or aerosols, a NIOSH-approved respirator is required.[2][5] A full-face respirator offers the dual benefit of eye and respiratory protection.[8]

Operational and Disposal Plans: A Step-by-Step Guide

A safe workflow extends beyond simply wearing PPE. It involves a systematic process from preparation to disposal.

Pre-Handling Protocol
  • Area Preparation: Designate a specific area for handling, preferably within a chemical fume hood.[7] Ensure the area is clean and uncluttered.

  • Gather Materials: Have all necessary equipment (spatulas, weigh boats, solvents, waste containers) inside the hood before introducing the compound.

  • Verify Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and functional.

  • Don PPE: Put on all required PPE in the correct order: lab coat, inner gloves, outer gloves, and finally, safety goggles/face shield.

Safe Handling Workflow

The following diagram illustrates the logical flow for safely handling the compound.

G cluster_prep Preparation Phase cluster_handling Active Handling Phase cluster_post Post-Handling Phase Prep_Area 1. Prepare Fume Hood Verify_Emergency 2. Verify Eyewash/Shower Prep_Area->Verify_Emergency Don_PPE 3. Don Full PPE Verify_Emergency->Don_PPE Handle_Chemical 4. Handle Compound in Hood Don_PPE->Handle_Chemical Clean_Area 5. Decontaminate Work Area Handle_Chemical->Clean_Area Doff_PPE 6. Doff PPE Correctly Clean_Area->Doff_PPE Wash_Hands 7. Wash Hands Thoroughly Doff_PPE->Wash_Hands Dispose_Waste 8. Segregate Hazardous Waste Wash_Hands->Dispose_Waste

Caption: Workflow for Safe Handling of Chemical Compound.

Post-Handling and Disposal
  • Decontamination: Wipe down the work surface and any equipment used with an appropriate solvent. Dispose of the cleaning materials as hazardous waste.

  • Doffing PPE: Remove PPE in an order that minimizes cross-contamination: outer gloves, face shield/goggles, lab coat, inner gloves.

  • Waste Disposal: All materials contaminated with 4-(Fluoromethyl)-4-methylpiperidin-1-amine, including gloves, weigh boats, and excess compound, must be treated as hazardous chemical waste.[9]

    • Place all solid waste into a clearly labeled, sealed container.

    • Do not let the product enter drains or waterways.[1][10]

    • Consult your institution's environmental health and safety (EHS) office for specific disposal procedures, ensuring compliance with local, regional, and national regulations.[1][11]

Emergency Response Plan

In the event of an exposure, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected skin with plenty of soap and running water for at least 15 minutes while removing contaminated clothing.[1][10] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[1][2] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[10] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]

By adhering to these detailed protocols, you establish a robust safety framework that protects you and your colleagues, ensuring that your valuable research can proceed without incident.

References

  • U.S. Environmental Protection Agency (EPA). Personal Protective Equipment. [Link]

  • SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment. [Link]

  • IMPOTUSA. Protective PPE for the chemical industry. [Link]

  • DuraLabel. Chemical Hazard PPE & How to Protect Workers From Poisons. [Link]

Sources

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.